Product packaging for Rhodanine, 3-(3,4-dimethoxyphenethyl)-(Cat. No.:CAS No. 23522-20-5)

Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Cat. No.: B1362438
CAS No.: 23522-20-5
M. Wt: 297.4 g/mol
InChI Key: LZSZXGHWVPFNKT-UHFFFAOYSA-N
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Description

Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a useful research compound. Its molecular formula is C13H15NO3S2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rhodanine, 3-(3,4-dimethoxyphenethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(3,4-dimethoxyphenethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3S2 B1362438 Rhodanine, 3-(3,4-dimethoxyphenethyl)- CAS No. 23522-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-19-13(14)18/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSZXGHWVPFNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CSC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302377
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23522-20-5
Record name Rhodanine,4-dimethoxyphenethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(3,4-dimethoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 3-(3,4-dimethoxyphenethyl)rhodanine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available experimental data specifically for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is limited. This document provides a comprehensive overview based on data from closely related analogues, namely the 5-methyl and 5-ethyl derivatives, and general principles of the rhodanine scaffold.

Introduction

Rhodanine and its derivatives represent a significant class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[3][4] This guide focuses on the chemical properties, synthetic methodologies, and biological context of 3-(3,4-dimethoxyphenethyl)rhodanine and its closely related analogues.

Core Chemical Properties

Physicochemical Data of Analogue Compounds

The following tables summarize the computed physicochemical properties for the closely related 5-methyl and 5-ethyl derivatives of the target compound.

Table 1: Properties of 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine

PropertyValue
Molecular Formula C₁₄H₁₇NO₃S₂
Molecular Weight 311.4 g/mol
IUPAC Name 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key VJCUUIJOMOFSRV-UHFFFAOYSA-N
SMILES CC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC
Predicted XlogP 3.2

Source: Adapted from PubChem CID 211711.

Table 2: Properties of 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine

PropertyValue
Molecular Formula C₁₅H₁₉NO₃S₂
Molecular Weight 325.5 g/mol
IUPAC Name 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key QWHCKXMMUNILEB-UHFFFAOYSA-N
SMILES CCC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC
Predicted XlogP 3.7

Source: Adapted from PubChem CID 211712.

Experimental Protocols

The synthesis of 3-substituted rhodanines is a well-established process in organic chemistry. The following represents a general, representative protocol.

General Synthesis of 3-Substituted Rhodanines

A common and efficient method for the synthesis of N-substituted rhodanines is a one-pot, three-component reaction.[5][6]

Objective: To synthesize a 3-substituted rhodanine from a primary amine, carbon disulfide, and an α-halo-acetyl halide or equivalent.

Materials:

  • Primary amine (e.g., 3,4-dimethoxyphenethylamine)

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Base (e.g., sodium hydroxide, triethylamine)

  • Solvent (e.g., ethanol, water, or a biphasic system)

  • Acid (for workup, e.g., HCl)

Procedure:

  • Formation of Dithiocarbamate: The primary amine (1 equivalent) is dissolved in a suitable solvent. A base (e.g., sodium hydroxide, 2 equivalents) is added, and the mixture is cooled in an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise with vigorous stirring. The reaction is typically stirred at room temperature for several hours to form the dithiocarbamate salt intermediate.[7]

  • Reaction with Chloroacetic Acid: Chloroacetic acid (1 equivalent), often neutralized with a base, is added to the reaction mixture. The mixture is then heated to reflux for several hours. This step involves the S-alkylation of the dithiocarbamate followed by intramolecular cyclization.[8]

  • Cyclization and Workup: After reflux, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3-substituted rhodanine product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation

The active methylene group at the 5-position of the rhodanine ring readily undergoes Knoevenagel condensation with aldehydes to produce 5-arylidene rhodanine derivatives.[9][10]

Objective: To introduce a substituent at the 5-position of a 3-substituted rhodanine.

Materials:

  • 3-substituted rhodanine (e.g., 3-(3,4-dimethoxyphenethyl)rhodanine)

  • Aromatic aldehyde

  • Catalyst (e.g., piperidine, sodium acetate)

  • Solvent (e.g., acetic acid, ethanol)

Procedure:

  • The 3-substituted rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent, such as glacial acetic acid.

  • A catalytic amount of a base, like sodium acetate or piperidine, is added to the mixture.[11]

  • The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with a cold solvent (e.g., ethanol, water) to remove impurities and dried. Recrystallization can be performed for further purification.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3,5-disubstituted rhodanine derivative.

G cluster_0 Step 1: N-Substitution cluster_1 Step 2: C5-Substitution Amine Primary Amine (e.g., 3,4-dimethoxyphenethylamine) N_Rhodanine 3-Substituted Rhodanine Amine->N_Rhodanine One-pot reaction CS2 Carbon Disulfide CS2->N_Rhodanine One-pot reaction Haloacid Chloroacetic Acid Haloacid->N_Rhodanine One-pot reaction N_Rhodanine_copy 3-Substituted Rhodanine Aldehyde Aromatic Aldehyde Final_Product 3,5-Disubstituted Rhodanine Aldehyde->Final_Product Knoevenagel Condensation N_Rhodanine_copy->Final_Product Knoevenagel Condensation G cluster_pathway Cellular Signaling PRL3 PRL-3 (Phosphatase) Substrate Dephosphorylated Substrate PRL3->Substrate Substrate_P Phosphorylated Substrate Substrate_P->PRL3 dephosphorylation Metastasis Cancer Cell Migration & Invasion Substrate->Metastasis Rhodanine Rhodanine Derivative Rhodanine->PRL3 Inhibition

References

An In-depth Technical Guide to 3-(3,4-dimethoxyphenethyl)rhodanine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature, synthesis, and biological significance of 3-(3,4-dimethoxyphenethyl)rhodanine, a representative member of the rhodanine class of compounds. Given the extensive research into rhodanine derivatives for therapeutic applications, this document will also explore the broader context of 3-substituted rhodanines, detailing experimental protocols and relevant signaling pathways supported by scientific literature.

IUPAC Nomenclature and Synonyms

The rhodanine core is a versatile scaffold in medicinal chemistry, and its derivatives are named systematically according to IUPAC conventions.

Requested Compound: Rhodanine, 3-(3,4-dimethoxyphenethyl)-

  • IUPAC Name: 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

  • Synonyms:

    • 3-(3,4-dimethoxyphenethyl)-2-thioxo-4-thiazolidinone

    • 3-(3,4-dimethoxyphenethyl)rhodanine

The core structure, rhodanine, is systematically named 2-sulfanylidene-1,3-thiazolidin-4-one[1]. The substituent at the 3-position is a 3,4-dimethoxyphenethyl group. It is important to distinguish this compound from its substituted analogs, such as 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, which features an additional ethyl group at the 5-position of the rhodanine ring[2].

Physicochemical Properties and Predicted Data

Property3-(3,4-dimethoxyphenethyl)-5-methylrhodanine3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine
Molecular Formula C₁₄H₁₇NO₃S₂C₁₅H₁₉NO₃S₂[2]
Molecular Weight 311.4 g/mol 325.5 g/mol [2]
Monoisotopic Mass 311.06497 Da325.08063 Da[3]
Predicted XlogP 3.23.7[3]
Predicted Collision Cross Section ([M+H]⁺, Ų) 168.2172.3[3]
Predicted Collision Cross Section ([M+Na]⁺, Ų) 177.7181.4[3]
Predicted Collision Cross Section ([M-H]⁻, Ų) 173.9177.9[3]

Data sourced from PubChem Lite[3][4].

Synthesis of Rhodanine Derivatives

The synthesis of rhodanine derivatives is well-established, with several methodologies available to researchers. A common and versatile approach is the Knoevenagel condensation, which is often employed for the synthesis of 5-arylidene rhodanine derivatives. For 3-substituted rhodanines, a typical synthetic route involves the reaction of an amine with carbon disulfide, followed by reaction with a haloacetic acid derivative to form the rhodanine ring.

General Experimental Protocol for the Synthesis of 3-Substituted Rhodanines

The following is a generalized protocol that can be adapted for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine. This procedure is based on established methods for the synthesis of similar rhodanine derivatives.

Step 1: Formation of the Dithiocarbamate Salt

  • To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., ethanol, methanol, or a polyethylene glycol-water mixture), add an equimolar amount of carbon disulfide at room temperature.

  • Add an appropriate base, such as an amine (e.g., triethylamine) or an inorganic base (e.g., potassium hydroxide), to facilitate the formation of the dithiocarbamate salt.

  • Stir the reaction mixture at room temperature for a specified period, typically ranging from 30 minutes to a few hours, until the formation of the dithiocarbamate is complete.

Step 2: Cyclization to the Rhodanine Ring

  • To the solution containing the in situ generated dithiocarbamate, add an equimolar amount of an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of 3-substituted rhodanine derivatives.

G cluster_pathway Rhodanine Derivatives and the IKK/NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylates IκBα Rhodanine_derivative Rhodanine Derivative (e.g., KSK05104) Rhodanine_derivative->IKK_complex Inhibition Apoptosis Apoptosis Rhodanine_derivative->Apoptosis Induces IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus IkBa_NFkB->NFkB Releases Phosphorylation Phosphorylation & Ubiquitination IkBa_NFkB->Phosphorylation Proteasome Proteasomal Degradation Phosphorylation->Proteasome Leads to Proteasome->IkBa Degrades Gene_transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) NFkB_nucleus->Gene_transcription

References

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the rhodanine derivative, 3-(3,4-dimethoxyphenethyl)rhodanine. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Molecular Data

The fundamental chemical properties of 3-(3,4-dimethoxyphenethyl)rhodanine have been calculated and are presented below. These values are foundational for any experimental or computational analysis of this compound.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃S₂
Calculated Molecular Weight 297.40 g/mol

Synthesis Protocols

The synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine and its derivatives can be achieved through established chemical methodologies. The following is a generalized experimental protocol based on common synthetic routes for N-substituted rhodanines.

General Synthesis of 3-Substituted Rhodanines

The introduction of substituents at the N-3 position of the rhodanine ring is a common strategy in the development of novel rhodanine derivatives. A general method involves the reaction of a primary amine with carbon disulfide and an α-haloacetic acid, followed by cyclization. For the specific synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine, a more direct approach is typically employed, starting from the parent rhodanine molecule.

A common synthetic pathway involves the following steps:

  • Preparation of the N-substituted intermediate: 3,4-dimethoxyphenethylamine is reacted with an appropriate reagent to facilitate its subsequent addition to the rhodanine scaffold.

  • Reaction with Rhodanine: The activated 3,4-dimethoxyphenethyl intermediate is then reacted with rhodanine in the presence of a suitable base and solvent. The reaction mixture is typically heated to drive the reaction to completion.

  • Purification: The resulting crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final 3-(3,4-dimethoxyphenethyl)rhodanine product.

Researchers can adapt this general protocol by modifying reaction conditions, solvents, and catalysts to optimize the yield and purity of the final compound.

Biological Activity and Signaling Pathways

Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] They have garnered significant interest in medicinal chemistry due to their ability to interact with a diverse array of biological targets.[1] The structural modifications, particularly at the C-5 and N-3 positions of the rhodanine core, have led to the discovery of potent and selective inhibitors for various enzymes and receptors.[1]

Derivatives of rhodanine have been investigated for their potential as:

  • Anticancer agents[2]

  • Antimicrobial agents[1]

  • Antiviral agents[1]

  • Antidiabetic agents[3]

  • Anti-inflammatory compounds

Inhibition of PRL-3 Signaling Pathway

One of the notable targets of rhodanine derivatives is the Phosphatase of Regenerating Liver 3 (PRL-3), a protein tyrosine phosphatase implicated in cancer metastasis.[4][5] Inhibition of PRL-3 is a promising strategy for the development of novel anticancer therapeutics. The diagram below illustrates a simplified representation of a signaling pathway involving PRL-3 and how a rhodanine derivative could potentially exert its inhibitory effect.

PRL3_Inhibition_Pathway cluster_cell Cancer Cell PRL3 PRL-3 Downstream Downstream Effectors (e.g., Rho, Src) PRL3->Downstream Activates Metastasis Cell Migration & Metastasis Downstream->Metastasis Promotes Rhodanine_Derivative 3-(3,4-dimethoxyphenethyl)rhodanine Rhodanine_Derivative->PRL3 Inhibits

Caption: Inhibition of the PRL-3 signaling pathway by a rhodanine derivative.

Experimental Workflow for Biological Screening

The evaluation of a novel compound like 3-(3,4-dimethoxyphenethyl)rhodanine for its biological activity typically follows a structured workflow. The diagram below outlines a general experimental process for screening the compound's efficacy as a potential enzyme inhibitor.

Experimental_Workflow Start Synthesized Compound (3-(3,4-dimethoxyphenethyl)rhodanine) InVitro In Vitro Enzyme Assay (e.g., PRL-3, IKKβ) Start->InVitro Screening CellBased Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) InVitro->CellBased Confirmation DataAnalysis Data Analysis (IC50 Determination) CellBased->DataAnalysis Quantification LeadOptimization Lead Optimization DataAnalysis->LeadOptimization Informs

Caption: A general workflow for the biological screening of a novel compound.

References

Spectroscopic and Structural Elucidation of 3-(3,4-dimethoxyphenethyl)rhodanine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3,4-dimethoxyphenethyl)rhodanine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data and data from closely related analogues to offer valuable insights for researchers. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural verification and quality control of this rhodanine derivative. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel rhodanine-based compounds in medicinal chemistry and drug discovery.

Introduction

Rhodanine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile scaffold allows for a broad range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The substituent at the 3-position of the rhodanine ring plays a crucial role in modulating this biological activity. The 3-(3,4-dimethoxyphenethyl) moiety, in particular, is of interest due to its presence in various pharmacologically active molecules. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of newly synthesized derivatives like 3-(3,4-dimethoxyphenethyl)rhodanine, ensuring the reliability of subsequent biological and pharmacological evaluations.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted mass spectrometry data for analogues of 3-(3,4-dimethoxyphenethyl)rhodanine, which can serve as a reference for the expected mass spectral behavior of the target compound.

Mass Spectrometry (MS) Data of Analogous Compounds

Table 1: Predicted Mass Spectrometry Data for 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine

AdductPredicted m/z
[M+H]⁺312.07225
[M+Na]⁺334.05419
[M-H]⁻310.05769
[M+NH₄]⁺329.09879
[M+K]⁺350.02813
[M+H-H₂O]⁺294.06223
[M+HCOO]⁻356.06317
[M+CH₃COO]⁻370.07882

Table 2: Predicted Mass Spectrometry Data for 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine [1]

AdductPredicted m/z
[M+H]⁺326.08791
[M+Na]⁺348.06985
[M-H]⁻324.07335
[M+NH₄]⁺343.11445
[M+K]⁺364.04379
[M+H-H₂O]⁺308.07789
[M+HCOO]⁻370.07883
[M+CH₃COO]⁻384.09448

Note: The monoisotopic mass of 3-(3,4-dimethoxyphenethyl)rhodanine (C₁₃H₁₅NO₃S₂) is 297.05 g/mol . The expected m/z values for its adducts would be correspondingly lower than those of the 5-methyl and 5-ethyl analogues.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

No specific experimental ¹H NMR, ¹³C NMR, or IR data for 3-(3,4-dimethoxyphenethyl)rhodanine has been identified in the reviewed literature. Researchers synthesizing this compound should perform these analyses to establish a reference spectral dataset. The expected spectra would feature signals corresponding to the 3,4-dimethoxyphenethyl group (aromatic protons, methylene protons, and methoxy protons) and the rhodanine core (methylene protons and thiocarbonyl carbon).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of rhodanine derivatives, which can be applied to 3-(3,4-dimethoxyphenethyl)rhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a larger spectral width (e.g., 0 to 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds).

    • A greater number of scans will be required to obtain a good signal-to-noise ratio.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • A typical resolution is 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is commonly used for rhodanine derivatives as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • Scan over a mass range that encompasses the expected molecular weight of the compound and potential fragments.

    • High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a rhodanine derivative like 3-(3,4-dimethoxyphenethyl)rhodanine.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Reactants Rhodanine + 3,4-Dimethoxyphenethyl Halide Reaction N-Alkylation Reaction Reactants->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Final_Product Pure 3-(3,4-dimethoxyphenethyl)rhodanine Purity_Assessment->Final_Product

Caption: Workflow for the synthesis and characterization of 3-(3,4-dimethoxyphenethyl)rhodanine.

Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization of 3-(3,4-dimethoxyphenethyl)rhodanine. While experimental data for this specific molecule remains elusive in public databases, the presented data on close analogues and the detailed experimental protocols offer a solid starting point for researchers. The systematic application of NMR, IR, and MS, as outlined, is critical for the unambiguous structural confirmation and purity assessment of this and other novel rhodanine derivatives, thereby underpinning their potential development as therapeutic agents. It is strongly recommended that researchers who synthesize this compound publish their full spectroscopic data to enrich the scientific literature and aid future research endeavors.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" has not been publicly deposited in crystallographic databases. Therefore, this guide provides a representative, detailed methodology for its crystal structure determination based on standard protocols for similar small organic molecules. The quantitative data presented is illustrative of what would be obtained from such an analysis.

Introduction

Rhodanine and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry. These scaffolds are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The 3-(3,4-dimethoxyphenethyl)- substituent is of particular interest due to its presence in various biologically active molecules.

Determining the three-dimensional atomic arrangement of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR). This knowledge allows for the rational design of more potent and selective derivatives, elucidates intermolecular interactions with biological targets, and provides precise geometric data that can be used in computational modeling and drug design.

This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and crystal structure analysis of the title compound.

Experimental Protocols

Synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

A common route for the synthesis of N-substituted rhodanine derivatives involves the reaction of rhodanine with a suitable alkylating or arylating agent.

Materials:

  • Rhodanine

  • 3,4-dimethoxyphenethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of rhodanine (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 3,4-dimethoxyphenethyl bromide (1.2 eq) is added to the reaction mixture.

  • The reaction is heated to 60-70 °C and stirred for 12-16 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure "Rhodanine, 3-(3,4-dimethoxyphenethyl)-".

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[2]

Procedure: Slow Evaporation Method

  • The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, methanol, acetone, or a mixture like dichloromethane/hexane) to form a nearly saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped or covered with perforated parafilm to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment at a constant temperature.

  • Crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) are harvested after several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Equipment:

  • A single-crystal X-ray diffractometer (e.g., Bruker APEX II or Rigaku XtaLAB) equipped with a CCD or CMOS detector.[2][3]

  • A monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å or Cu-Kα, λ = 1.54184 Å).[3]

  • A cryo-cooling system (e.g., liquid nitrogen stream) to maintain the crystal at a low temperature (typically 100 K) to minimize thermal vibrations.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in the X-ray beam and cooled to the desired temperature.

  • Initial X-ray diffraction frames are collected to determine the unit cell parameters and crystal system.

  • A complete dataset is collected by rotating the crystal through a series of angles, recording the diffraction pattern at each step.[4]

  • The collected data is processed, which includes integration of reflection intensities, data reduction, and absorption correction.

Structure Solution and Refinement

Software:

  • Structure solution: SHELXT or direct methods programs.

  • Structure refinement: SHELXL or similar full-matrix least-squares refinement software.

Procedure:

  • The crystal structure is solved using direct methods, which provide initial phase information for the structure factors.

  • An initial electron density map is calculated, from which the positions of most non-hydrogen atoms can be identified.

  • The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated for its geometric and crystallographic quality. The final crystallographic data is prepared in the Crystallographic Information File (CIF) format.

Data Presentation

The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-".

Table 1: Crystal Data and Structure Refinement Details
ParameterIllustrative Value
Empirical formulaC₁₄H₁₇NO₃S₂
Formula weight311.42
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.123(4) Å
b8.456(2) Å
c17.543(6) Å
α90°
β98.54(1)°
γ90°
Volume1486.1(8) ų
Z (molecules per cell)4
Density (calculated)1.391 Mg/m³
Absorption coefficient0.365 mm⁻¹
F(000)656
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections3450 [R(int) = 0.045]
Completeness to theta99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params3450 / 0 / 190
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.115
R indices (all data)R1 = 0.062, wR2 = 0.128
Largest diff. peak/hole0.45 and -0.38 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
Atom 1Atom 2Length (Å)
S(1)C(2)1.675(3)
S(1)C(5)1.821(4)
S(2)C(2)1.745(3)
O(1)C(4)1.215(4)
N(3)C(2)1.385(4)
N(3)C(4)1.401(4)
N(3)C(6)1.472(4)
C(4)C(5)1.523(5)
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
Atom 1Atom 2Atom 3Angle (°)
C(2)S(1)C(5)92.5(1)
C(2)N(3)C(4)115.2(2)
O(1)C(4)N(3)125.8(3)
O(1)C(4)C(5)124.5(3)
N(3)C(4)C(5)109.7(2)
S(1)C(5)C(4)108.1(2)
Atom 1 Atom 2 Atom 3 Atom 4
S(1)C(2)N(3)C(4)
N(3)C(4)C(5)S(1)
C(4)N(3)C(6)C(7)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound synthesis to final crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (SCXRD) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation refinement->validation cif CIF File Generation validation->cif

Caption: Workflow for small molecule crystal structure analysis.

Potential Biological Interaction Pathway

Rhodanine derivatives have been identified as inhibitors of various enzymes, such as protein tyrosine phosphatases like PRL-3.[5][6] While the specific pathway for the title compound is unconfirmed, a generalized inhibitory mechanism is depicted below.

signaling_pathway compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- inhibition_node Inhibition compound->inhibition_node enzyme Target Enzyme (e.g., PRL-3 Phosphatase) product Dephosphorylated Product enzyme->product substrate Phosphorylated Substrate substrate->enzyme downstream Downstream Signaling (e.g., Cell Proliferation, Migration) product->downstream inhibition_node->enzyme

Caption: Generalized inhibitory action on a signaling pathway.

References

Navigating the Mechanistic Maze: Hypotheses on the Action of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the hypothesized mechanisms of action for the rhodanine class of compounds. Extensive literature searches did not yield specific data regarding the mechanism of action for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-". Therefore, the information presented herein is based on the broader family of rhodanine derivatives and should be considered as potential, yet unverified, mechanisms for the specific compound of interest.

Introduction

Rhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and antidiabetic agents.[1][3] The biological effects of rhodanine derivatives are intrinsically linked to their ability to interact with and modulate the function of various protein targets. This guide synthesizes the current understanding of the potential mechanisms of action for rhodanine-containing molecules, providing a framework for future research and drug development efforts.

Hypothesized Mechanisms of Action

The primary mechanism through which rhodanine derivatives are believed to exert their biological effects is through competitive and non-competitive inhibition of various enzymes. The rhodanine core can be readily functionalized at different positions, allowing for the generation of a vast chemical space with diverse target specificities.

Enzyme Inhibition

Rhodanine derivatives have been identified as inhibitors of several key enzyme families. The proposed interactions often involve the formation of hydrogen bonds, hydrophobic interactions, and in some cases, covalent bonds with the target protein.

  • Protein Tyrosine Phosphatases (PTPs): A notable example is the inhibition of dual-specificity phosphatases (DSPs) like JNK-stimulating phosphatase-1 (JSP-1).[4] PTPs are crucial regulators of signal transduction pathways, and their inhibition can have profound effects on cellular processes such as proliferation and inflammation. It is hypothesized that the rhodanine scaffold can mimic the phosphate group of the substrate, thereby blocking the active site of the phosphatase.

  • Carbonic Anhydrases (CAs): Certain rhodanine-linked benzenesulfonamide derivatives have demonstrated potent and selective inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, and XII).[5] The sulfonamide group acts as a zinc-binding group within the enzyme's active site, while the rhodanine moiety can be modified to achieve isoform selectivity.

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR): Rhodanine derivatives have been investigated as inhibitors of Plasmodium falciparum ENR (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway.[6] This inhibition is a promising strategy for the development of new antimalarial drugs.

  • Aldose Reductase: The approved drug epalrestat, a rhodanine-3-acetic acid derivative, functions as an inhibitor of aldose reductase.[3] This enzyme is implicated in the pathogenesis of diabetic complications.

Disruption of Protein-Protein Interactions

Beyond direct enzyme inhibition, it is plausible that some rhodanine derivatives could interfere with protein-protein interactions that are critical for the formation of functional cellular complexes. The diverse substitutions on the rhodanine ring could allow these molecules to bind to interaction interfaces, thereby disrupting downstream signaling events.

Michael Acceptors

It is important to note that some 5-ene-rhodanine derivatives can act as Michael acceptors.[2] This reactivity can lead to covalent modification of nucleophilic residues (such as cysteine) on target proteins. While this can result in potent and irreversible inhibition, it also raises concerns about potential off-target effects and has led to their classification as potential Pan Assay Interference Compounds (PAINS).[2] However, this reactivity can also be harnessed for the development of targeted covalent inhibitors.

Quantitative Data on Rhodanine Derivatives

While specific data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is unavailable, the following table summarizes inhibitory activities of other rhodanine derivatives against various targets to provide a comparative context.

Compound Class/DerivativeTarget EnzymeInhibitory Concentration (IC50/Ki)Reference
Rhodanine-based inhibitorsJNK-stimulating phosphatase-1 (JSP-1)Not Specified[4]
Rhodanine-linked benzenesulfonamides (e.g., 7h)Human Carbonic Anhydrase I (hCA I)Kᵢ = 22.4 nM[5]
Rhodanine-linked benzenesulfonamides (e.g., 9d)Human Carbonic Anhydrase I (hCA I)Kᵢ = 35.8 nM[5]
Rhodanine-phenyl derivativesPlasmodium falciparum Enoyl-Acyl Carrier Protein Reductase (PfENR)Not Specified[6]
3-α-carboxyethyl rhodanineHeLa (human cervical cancer) cell lineIC₅₀ = 200 µg/mL[3]
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineHuH7 D12, HaCat, and MDA-MBD 231 cell linesIC₅₀ < 10 μM[3]

Experimental Protocols

The investigation of the mechanism of action of rhodanine derivatives typically involves a combination of biochemical, biophysical, and cell-based assays.

Enzyme Inhibition Assays
  • Objective: To determine the inhibitory potency (e.g., IC50, Ki) of a rhodanine derivative against a specific enzyme.

  • General Protocol:

    • The purified target enzyme is incubated with its substrate in a suitable buffer system.

    • The rate of the enzymatic reaction is measured by monitoring the formation of a product or the depletion of a substrate over time. This can be done using various detection methods, such as spectrophotometry, fluorometry, or chromatography.

    • The assay is repeated in the presence of varying concentrations of the rhodanine inhibitor.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.

Cell-Based Assays
  • Objective: To evaluate the effect of a rhodanine derivative on a specific cellular pathway or phenotype.

  • Example Protocol (Antiproliferative Assay):

    • Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the rhodanine compound.

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable method, such as the MTT or resazurin assay.

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Target Engagement Assays
  • Objective: To confirm the direct interaction of a rhodanine derivative with its putative target in a cellular context.

  • Techniques:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

    • Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor the interaction between a fluorescently labeled rhodanine derivative and its target protein in living cells.

Visualizing Potential Mechanisms

The following diagrams illustrate generalized signaling pathways that can be modulated by rhodanine derivatives based on their known inhibitory activities.

enzyme_inhibition Substrate Substrate Enzyme Enzyme (e.g., PTP, CA, ENR) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibited_Enzyme Inhibited Enzyme Rhodanine Rhodanine Derivative Rhodanine->Enzyme Inhibits

Caption: Generalized enzyme inhibition by a rhodanine derivative.

signal_transduction Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Phosphatase Phosphatase (PTP) (e.g., JSP-1) Phosphatase->Kinase_Cascade Deactivates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Induces Rhodanine Rhodanine Derivative Rhodanine->Phosphatase Inhibits

Caption: Hypothetical modulation of a signaling pathway by a PTP-inhibiting rhodanine derivative.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (IC50) Kinetic_Studies Kinetic Studies (Mode of Inhibition) Enzyme_Assay->Kinetic_Studies Cell_Viability Cell Viability Assay (IC50) Enzyme_Assay->Cell_Viability Identified Hit Target_Engagement Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement Animal_Model Animal Model of Disease (Efficacy) Cell_Viability->Animal_Model Validated Lead PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

Caption: A typical workflow for characterizing the mechanism of action of a rhodanine derivative.

Conclusion

The rhodanine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. While the precise mechanism of action for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" remains to be elucidated, the existing body of research on related compounds points towards enzyme inhibition as a primary mode of action. Future investigations into this specific molecule should focus on screening against a panel of relevant enzymes, followed by cell-based assays to confirm its effects on cellular pathways. A thorough understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Synthesis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" from 3,4-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

Introduction Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one scaffold, is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, antibacterial, antiviral, and antidiabetic agents.[1] The versatility of the rhodanine core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The synthesis of N-substituted rhodanines is a key strategy for developing novel therapeutic agents.

The target compound, Rhodanine, 3-(3,4-dimethoxyphenethyl)- , incorporates the 3,4-dimethoxyphenethylamine moiety. This starting material is a valuable building block in pharmaceutical synthesis, serving as a precursor to alkaloids and other bioactive molecules where the dimethoxyphenyl group can contribute to target binding and metabolic stability.[2] The following protocol details a robust one-pot, three-component method for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine from 3,4-dimethoxyphenethylamine.

Reaction Principle The synthesis proceeds via a well-established route for N-substituted rhodanines. The primary amine of 3,4-dimethoxyphenethylamine first reacts with carbon disulfide in a basic medium to form a dithiocarbamate salt in situ. This nucleophilic intermediate then undergoes an S-alkylation reaction with an α-haloacetate, in this case, sodium chloroacetate. The final step is an acid-catalyzed intramolecular cyclization with the elimination of water to yield the stable five-membered rhodanine ring. This one-pot procedure avoids the isolation of intermediates, offering an efficient and straightforward pathway to the desired product.[3][4]

Data Presentation

Table 1: Reagent Properties and Stoichiometry

ReagentFormulaMW ( g/mol )MolesEquivalents
3,4-DimethoxyphenethylamineC₁₀H₁₅NO₂181.230.0501.0
Carbon DisulfideCS₂76.140.0551.1
Chloroacetic AcidC₂H₃ClO₂94.500.0501.0
Sodium HydroxideNaOH40.000.1002.0

Table 2: Optimized Reaction Parameters

ParameterValue
Dithiocarbamate Formation
SolventEthanol/Water (2:1)
Temperature0 - 5 °C
Reaction Time2 hours
Alkylation Step
TemperatureRoom Temperature
Reaction Time4 - 6 hours
Cyclization Step
Acid6 M Hydrochloric Acid
Temperature90 - 95 °C
Reaction Time1 hour

Experimental Protocol

Materials:

  • 3,4-Dimethoxyphenethylamine (9.06 g, 0.050 mol)

  • Carbon Disulfide (4.19 g, 3.32 mL, 0.055 mol)

  • Chloroacetic Acid (4.73 g, 0.050 mol)

  • Sodium Hydroxide (4.00 g, 0.100 mol)

  • Ethanol (100 mL)

  • Deionized Water (50 mL)

  • 6 M Hydrochloric Acid (approx. 50 mL)

  • Ice bath

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.00 g, 0.100 mol) in a mixture of ethanol (100 mL) and deionized water (50 mL). Cool the solution to 0-5 °C using an ice bath.

  • Dithiocarbamate Formation: To the cold, stirred basic solution, add 3,4-dimethoxyphenethylamine (9.06 g, 0.050 mol). Once dissolved, add carbon disulfide (3.32 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Alkylation with Chloroacetate: In a separate beaker, carefully dissolve chloroacetic acid (4.73 g, 0.050 mol) in 30 mL of deionized water. Slowly add this solution to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The solution will typically change color during this period.

  • Cyclization and Product Isolation: Slowly pour the reaction mixture into a beaker containing vigorously stirred, pre-heated 6 M hydrochloric acid (50 mL) at 90-95 °C. An immediate precipitate should form. Continue heating and stirring at this temperature for 1 hour to ensure complete cyclization.

  • Work-up: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid product thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight. The resulting solid is 3-(3,4-dimethoxyphenethyl)rhodanine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid if required.

Visualization

Synthesis_Workflow Amine 3,4-Dimethoxyphenethylamine Step1 Step 1: Dithiocarbamate Formation (0-5 °C, 2h) Amine->Step1 CS2 Carbon Disulfide (CS₂) CS2->Step1 Base NaOH in EtOH/H₂O Base->Step1 Chloroacetate Sodium Chloroacetate Step2 Step 2: Alkylation (RT, 4-6h) Chloroacetate->Step2 Acid HCl (aq) Step3 Step 3: Acid-Catalyzed Cyclization (90-95 °C, 1h) Acid->Step3 Intermediate1 In-situ Dithiocarbamate Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Alkylated Intermediate Step2->Intermediate2 Intermediate2->Step3 Product Product: 3-(3,4-dimethoxyphenethyl)rhodanine Step3->Product

References

Application Notes and Protocols for Knoevenagel Condensation of 3-(3,4-Dimethoxyphenethyl)rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The rhodanine scaffold can be readily functionalized at various positions, allowing for the generation of large libraries of compounds for drug discovery. A key synthetic transformation for derivatizing the rhodanine core is the Knoevenagel condensation, typically at the C-5 position, with various aldehydes. This reaction introduces a 5-arylidene moiety, which has been shown to be crucial for the biological activity of these compounds.

This document provides detailed application notes and protocols for the Knoevenagel condensation of a specific N-3 substituted rhodanine, 3-(3,4-dimethoxyphenethyl)rhodanine, with a range of aromatic aldehydes. The resulting 5-arylidene-3-(3,4-dimethoxyphenethyl)rhodanine derivatives are of particular interest as they are known to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as protein tyrosine phosphatases (e.g., PTP1B) and various kinases.[1][2]

Applications in Drug Discovery

Derivatives of 3-(3,4-dimethoxyphenethyl)rhodanine are promising candidates for the development of novel therapeutics in several key areas:

  • Enzyme Inhibition: 5-Arylidene rhodanine derivatives have been identified as potent inhibitors of several classes of enzymes. For instance, they have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways, making them potential leads for anti-diabetic drugs.[1]

  • Anticancer Agents: Many rhodanine derivatives exhibit significant anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.[3] One of the key targets is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[4] Inhibition of PIM-1 by these rhodanine derivatives can lead to the induction of apoptosis in cancer cells.

  • Antimicrobial and Antiviral Agents: The rhodanine scaffold has also been explored for the development of antimicrobial and antiviral drugs, demonstrating the versatility of this heterocyclic core in medicinal chemistry.[3]

Signaling Pathway of PIM-1 Kinase Inhibition

The diagram below illustrates a simplified signaling pathway involving PIM-1 kinase and its inhibition by a 5-arylidene-3-(3,4-dimethoxyphenethyl)rhodanine derivative, leading to the induction of apoptosis. PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of PIM-1 prevents the phosphorylation of BAD, allowing it to bind to and inhibit the anti-apoptotic protein Bcl-xL. This leads to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, programmed cell death.[4][5]

PIM1_Signaling_Pathway cluster_0 Cell Survival cluster_1 Apoptosis Induction PIM1 PIM-1 Kinase pBAD p-BAD (inactive) PIM1->pBAD Phosphorylation BAD BAD Bcl_xL Bcl-xL BAD->Bcl_xL Binds and inhibits pBAD->Bcl_xL Binding prevented Apoptosis_Inhibition Apoptosis Inhibition Bcl_xL->Apoptosis_Inhibition Caspases Caspase Activation Bcl_xL->Caspases Inhibition released Rhodanine_Derivative 5-Arylidene-3-(3,4-dimethoxyphenethyl)rhodanine Rhodanine_Derivative->PIM1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: PIM-1 Kinase Signaling and Inhibition by Rhodanine Derivatives.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 3-(3,4-dimethoxyphenethyl)rhodanine, and its subsequent Knoevenagel condensation with various aromatic aldehydes.

Protocol 1: Synthesis of 3-(3,4-Dimethoxyphenethyl)rhodanine

This protocol is adapted from general procedures for the synthesis of N-substituted rhodanines.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Carbon disulfide (CS₂)

  • Aqueous ammonia (NH₃) or other suitable base

  • Ethyl chloroacetate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in ethanol.

    • Slowly add carbon disulfide (1.1 equivalents) to the cooled solution.

    • To this mixture, add a solution of aqueous ammonia (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the ammonium dithiocarbamate salt may be observed as a precipitate.

  • Reaction with Ethyl Chloroacetate and Cyclization:

    • To the suspension of the dithiocarbamate salt, add ethyl chloroacetate (1 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

    • The crude 3-(3,4-dimethoxyphenethyl)rhodanine will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum to obtain 3-(3,4-dimethoxyphenethyl)rhodanine as a solid.

Protocol 2: Knoevenagel Condensation of 3-(3,4-Dimethoxyphenethyl)rhodanine with Aromatic Aldehydes

This section outlines three different methods for the Knoevenagel condensation, offering flexibility in terms of reaction conditions and equipment.

General Experimental Workflow:

Knoevenagel_Workflow Start Starting Materials: - 3-(3,4-Dimethoxyphenethyl)rhodanine - Aromatic Aldehyde - Catalyst & Solvent Reaction Knoevenagel Condensation (Conventional Heating, Microwave, or Solvent-Free) Start->Reaction Workup Reaction Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product 5-Arylidene-3-(3,4-dimethoxyphenethyl)rhodanine Derivative Characterization->Final_Product

Caption: General workflow for Knoevenagel condensation.

Method A: Conventional Heating in Glacial Acetic Acid

  • Materials:

    • 3-(3,4-Dimethoxyphenethyl)rhodanine

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Anhydrous sodium acetate

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in glacial acetic acid.

    • Add anhydrous sodium acetate (2-3 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 2-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Method B: Microwave-Assisted Synthesis (Solvent-Free)

  • Materials:

    • 3-(3,4-Dimethoxyphenethyl)rhodanine

    • Substituted aromatic aldehyde

    • Piperidine (catalytic amount)

  • Procedure:

    • In a microwave-safe reaction vessel, mix 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent).

    • Add a catalytic amount of piperidine (e.g., 1-2 drops).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each substrate combination.

    • After the reaction, cool the vessel to room temperature.

    • Add a small amount of ethanol to the solidified product and triturate to obtain a slurry.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization if necessary.

Method C: Green Synthesis in an Ionic Liquid or Deep Eutectic Solvent

  • Materials:

    • 3-(3,4-Dimethoxyphenethyl)rhodanine

    • Substituted aromatic aldehyde

    • Ionic liquid (e.g., [bmim]Br) or a deep eutectic solvent (e.g., choline chloride:urea 1:2)

  • Procedure:

    • In a reaction vial, add 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent), the aromatic aldehyde (1.1 equivalents), and the ionic liquid or deep eutectic solvent.

    • Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours). Monitor by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water.

    • The ionic liquid or deep eutectic solvent can often be recovered from the aqueous filtrate and reused.

    • Purify the product by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the Knoevenagel condensation of rhodanine derivatives and the biological activity of the resulting products.

Table 1: Representative Yields for Knoevenagel Condensation of Rhodanine Derivatives with Aromatic Aldehydes

EntryRhodanine DerivativeAldehydeCatalyst/SolventMethodTime (h)Yield (%)Reference
1Rhodanine4-NitrobenzaldehydeSodium Acetate / Acetic AcidConventional Heating492[6]
2RhodanineBenzaldehydePiperidine / EthanolConventional Heating385[7]
3Rhodanine4-Chlorobenzaldehyde[bmim]Br (Ionic Liquid)Conventional Heating290[8]
4Rhodanine-3-acetic acid4-FluorobenzaldehydePiperidine / EthanolConventional Heating588[9]
5N-Aryl RhodanineVarious Aromatic Aldehydes-Microwave (Solvent-Free)0.2585-95[2]
6RhodanineVanillinCholine Chloride:Urea (DES)Conventional Heating194[10]

Table 2: Biological Activity of Selected 5-Arylidene Rhodanine Derivatives

CompoundTargetCell Line/AssayIC₅₀ (µM)Reference
5-(4-chlorobenzylidene)rhodaninePIM-1 KinaseIn vitro kinase assay0.5[3]
5-(3-indolemethylene)rhodaninePTP1BIn vitro enzyme assay2.3[1]
5-(4-(dimethylamino)benzylidene)rhodanineHeLa (Cervical Cancer)MTT Assay12.5[11]
5-(2,4-dichlorobenzylidene)rhodanine-3-acetic acidPancreatic LipaseIn vitro enzyme assay5.16[9]
5-(naphthalen-2-ylmethylene)rhodaninePRL-3In vitro enzyme assay0.9[8]
5-(4-hydroxy-3-methoxybenzylidene)rhodanineA549 (Lung Cancer)MTT Assay26.6[3]

Conclusion

The Knoevenagel condensation of 3-(3,4-dimethoxyphenethyl)rhodanine provides a versatile and efficient route to a diverse library of 5-arylidene rhodanine derivatives. These compounds have demonstrated significant potential in various therapeutic areas, particularly as enzyme inhibitors for the treatment of diseases such as cancer and diabetes. The protocols provided herein offer a range of synthetic methodologies, from classical to greener approaches, that can be adapted and optimized for the synthesis of novel and potent drug candidates. The continued exploration of this chemical space is likely to yield new and valuable therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2][3][4][5] The synthesis of novel rhodanine derivatives is a key area of research in the pursuit of new therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this field, offering significant advantages over conventional heating methods.[6][7][8][9] This green chemistry approach provides rapid, efficient, and clean synthesis of organic molecules, with benefits such as enhanced reaction rates, higher yields, and greater selectivity.[7][8][10]

This document provides a detailed protocol for the microwave-assisted synthesis of a specific rhodanine derivative, 3-(3,4-dimethoxyphenethyl)rhodanine. The methodology is based on established principles of microwave-assisted synthesis of rhodanine scaffolds.

Mechanism of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. The primary mechanisms for this energy transfer are dipolar polarization and ionic conduction.[6][7][9]

  • Dipolar Polarization: Polar molecules, when subjected to the oscillating electric field of microwaves, attempt to align themselves with the field. This rapid reorientation creates friction, which in turn generates heat.[11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate. The resistance to this movement results in the dissipation of energy as heat.

This direct and efficient heating of the reaction mixture, as opposed to the convective heating of the vessel in conventional methods, leads to a rapid and uniform temperature increase, often resulting in dramatically reduced reaction times and cleaner product formation.[9][11][12]

Experimental Protocol: Microwave-Assisted Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This protocol describes a likely two-step synthesis. The first step is the formation of the rhodanine core, and the second is the alkylation with 3,4-dimethoxyphenethyl bromide.

Step 1: Synthesis of Rhodanine

A common method for synthesizing the rhodanine core involves the reaction of chloroacetic acid and ammonium thiocyanate in water.[13]

Reagents and Materials:

  • Chloroacetic acid

  • Ammonium thiocyanate

  • Deionized water

  • Microwave synthesis reactor

  • Magnetic stirrer

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, dissolve chloroacetic acid (1 equivalent) and ammonium thiocyanate (2 equivalents) in a minimal amount of deionized water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-300 W) to reach a temperature of 100-120°C. Maintain this temperature for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated rhodanine by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from water or ethanol.

Step 2: Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This step involves the N-alkylation of the rhodanine synthesized in Step 1.

Reagents and Materials:

  • Rhodanine (from Step 1)

  • 3,4-dimethoxyphenethyl bromide

  • Potassium carbonate (or another suitable base)

  • Ethanol (or another suitable polar solvent)

  • Microwave synthesis reactor

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a microwave-safe reaction vessel, combine rhodanine (1 equivalent), 3,4-dimethoxyphenethyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Add a suitable polar solvent such as ethanol to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with a power setting that allows for a controlled temperature ramp to 80-100°C. Hold at this temperature for 5-15 minutes.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 3-(3,4-dimethoxyphenethyl)rhodanine.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis of rhodanine derivatives, which can be used as a starting point for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Rhodanine Derivatives

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 24 hours10 - 30 minutes[10]
Yield 48 - 73%57 - 93%[10]
Solvent Volume Larger volumes requiredMinimal solvent usage
Energy Consumption HighLow
Work-up Often requires extensive purificationSimple filtration and washing[10]

Table 2: Optimization of Microwave Reaction Conditions for a Generic Rhodanine Derivative Synthesis

EntryPower (W)Temperature (°C)Time (min)SolventYield (%)
11008010Ethanol70
210010010Ethanol79[8]
310010020Ethanol80[8]
410010030Ethanol88[8]
51008010Methanol84[8]

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

G cluster_step1 Step 1: Rhodanine Synthesis cluster_step2 Step 2: N-Alkylation Reagents1 Chloroacetic Acid + Ammonium Thiocyanate Microwave1 Microwave Irradiation (100-120°C, 10-20 min) Reagents1->Microwave1 Product1 Rhodanine Microwave1->Product1 Reagents2 Rhodanine + 3,4-dimethoxyphenethyl bromide + Base Product1->Reagents2 Microwave2 Microwave Irradiation (80-100°C, 5-15 min) Reagents2->Microwave2 Workup Filtration & Solvent Evaporation Microwave2->Workup Purification Column Chromatography Workup->Purification FinalProduct 3-(3,4-dimethoxyphenethyl)rhodanine Purification->FinalProduct

Caption: Workflow for the synthesis of the target rhodanine derivative.

Diagram 2: Logical Relationship of Microwave Synthesis Advantages

G cluster_advantages Key Advantages cluster_outcomes Impact on Drug Development MAOS Microwave-Assisted Organic Synthesis HigherYields Higher Yields MAOS->HigherYields ShorterTimes Shorter Reaction Times MAOS->ShorterTimes Greener Greener Chemistry MAOS->Greener HigherPurity Higher Purity MAOS->HigherPurity CostEffective Cost-Effective Synthesis HigherYields->CostEffective FasterDiscovery Faster Lead Optimization ShorterTimes->FasterDiscovery Sustainable Sustainable Processes Greener->Sustainable HigherPurity->FasterDiscovery

Caption: Advantages of microwave synthesis in drug discovery.

Conclusion

The application of microwave irradiation for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine presents a highly efficient and environmentally friendly alternative to conventional synthetic methods. The protocols and data provided herein offer a solid foundation for researchers to produce this and other rhodanine derivatives for further investigation in drug discovery programs. The significant reduction in reaction times and increase in yields underscore the transformative potential of microwave-assisted synthesis in accelerating the development of new chemical entities.

References

Application Notes and Protocols: Rhodanine, 3-(3,4-dimethoxyphenethyl)- as a Selective Inhibitor of PRL-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase of Regenerating Liver 3 (PRL-3), a member of the protein tyrosine phosphatase (PTP) family, is a key regulator of cellular signaling pathways involved in cancer progression.[1][2] Overexpression of PRL-3 is strongly correlated with the metastasis and poor prognosis of various cancers, including colorectal, gastric, and ovarian cancers.[3][4] Its role in promoting cell migration, invasion, and angiogenesis makes it an attractive therapeutic target for the development of novel anti-cancer agents.[1][4] Rhodanine-based compounds have emerged as a promising class of PRL-3 inhibitors.[4][5][6] This document provides detailed application notes and protocols for the use of Rhodanine, 3-(3,4-dimethoxyphenethyl)-, and its analogs as selective inhibitors of PRL-3.

Quantitative Data: Inhibition of PRL-3 by Rhodanine Derivatives

Several rhodanine derivatives have demonstrated potent and selective inhibition of PRL-3 enzymatic activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds from this class.

Compound Name/IdentifierChemical StructureIC50 (µM) for PRL-3Reference
Rhodanine, 3-(3,4-dimethoxyphenethyl)- (Structure not explicitly found with IC50)Data not available-
CG-707 (Structure not provided)0.8[4]
BR-1 (Structure not provided)1.1[4]
Compound 5e Benzylidene rhodanine derivative0.9[5][6]
Compound 4 5-(5-chloro-2-(trifluoromethyl)benzylidene)-2-thioxothiazolidin-4-one15.22[3]

Signaling Pathway

PRL-3 exerts its oncogenic functions by dephosphorylating key substrate proteins, thereby modulating critical signaling pathways that control cell motility and proliferation. The diagram below illustrates the central role of PRL-3 in cancer-related signaling cascades.

PRL3_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., VEGF) RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Integrins Integrins Rho_GTPases Rho GTPases Integrins->Rho_GTPases PI3K PI3K RTKs->PI3K PRL3 PRL-3 Ezrin_dephospho Ezrin PRL3->Ezrin_dephospho Dephosphorylates Cytokeratin8_dephospho Cytokeratin 8 PRL3->Cytokeratin8_dephospho Dephosphorylates Angiogenesis Angiogenesis PRL3->Angiogenesis Rhodanine_Inhibitor Rhodanine, 3-(3,4-dimethoxyphenethyl)- Rhodanine_Inhibitor->PRL3 Inhibits Akt Akt PI3K->Akt Gene_Expression Gene Expression (EMT markers) Akt->Gene_Expression Cell_Migration Cell Migration Akt->Cell_Migration Rho_GTPases->Cell_Migration Ezrin Ezrin (pY) Ezrin->PRL3 Ezrin_dephospho->Cell_Migration Cytokeratin8 Cytokeratin 8 (pY) Cytokeratin8->PRL3 Cell_Invasion Cell Invasion Cytokeratin8_dephospho->Cell_Invasion Gene_Expression->Cell_Invasion Metastasis Metastasis Cell_Migration->Metastasis Cell_Invasion->Metastasis Angiogenesis->Metastasis

Caption: PRL-3 Signaling Pathway and Inhibition by Rhodanine Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory effect of Rhodanine, 3-(3,4-dimethoxyphenethyl)- and its analogs on PRL-3 function.

In Vitro PRL-3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified PRL-3.

Workflow Diagram:

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PRL-3 Enzyme - Assay Buffer - Rhodanine Compound (serial dilutions) - Fluorogenic Substrate (e.g., DiFMUP) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate PRL-3 with Rhodanine compound or DMSO (control) in a 96-well plate. Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Initiate reaction by adding the fluorogenic substrate. Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure fluorescence intensity over time at appropriate excitation/emission wavelengths. Add_Substrate->Measure_Fluorescence Data_Analysis Calculate the rate of reaction. Plot % inhibition vs. compound concentration. Determine IC50 value. Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro PRL-3 Enzyme Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Rhodanine, 3-(3,4-dimethoxyphenethyl)- in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of purified recombinant human PRL-3 enzyme in assay buffer.

    • Prepare a solution of a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted rhodanine compound or DMSO (vehicle control).

    • Add the purified PRL-3 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation at ~358 nm and emission at ~450 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular PRL-3 Substrate Phosphorylation Assay

This assay determines the ability of the rhodanine compound to inhibit PRL-3 activity within a cellular context by measuring the phosphorylation status of a known PRL-3 substrate, such as Ezrin.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to overexpress PRL-3 (e.g., DLD-1 colon cancer cells).

    • Treat the cells with various concentrations of Rhodanine, 3-(3,4-dimethoxyphenethyl)- or DMSO for a specified period (e.g., 24 hours).

  • Protein Extraction and Western Blotting:

    • Lyse the treated cells and collect the total protein.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Ezrin (p-Ezrin) and total Ezrin.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for p-Ezrin and total Ezrin.

    • Normalize the p-Ezrin signal to the total Ezrin signal for each treatment condition.

    • Compare the levels of p-Ezrin in rhodanine-treated cells to the DMSO control to assess the inhibition of PRL-3 activity. An increase in p-Ezrin indicates inhibition of PRL-3.[4]

Cell Migration and Invasion Assays

These assays evaluate the functional consequence of PRL-3 inhibition on cancer cell motility.

a) Transwell Migration/Invasion Assay

Methodology:

  • Chamber Preparation:

    • For invasion assays, coat the upper surface of a transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding and Treatment:

    • Seed PRL-3-overexpressing cancer cells in serum-free media into the upper chamber of the transwell insert.

    • Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Add various concentrations of Rhodanine, 3-(3,4-dimethoxyphenethyl)- to both the upper and lower chambers.

  • Incubation and Staining:

    • Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

  • Quantification:

    • Elute the crystal violet stain and measure the absorbance using a microplate reader.

    • Alternatively, image multiple fields of the stained membrane and count the number of migrated/invaded cells.

    • Compare the number of migrated/invaded cells in the rhodanine-treated wells to the DMSO control.

b) Wound Healing (Scratch) Assay

Methodology:

  • Cell Monolayer and Wound Creation:

    • Grow PRL-3-overexpressing cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Treatment and Imaging:

    • Wash the wells to remove detached cells and replace the media with fresh media containing different concentrations of Rhodanine, 3-(3,4-dimethoxyphenethyl)- or DMSO.

    • Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point for all treatment conditions.

    • Calculate the rate of wound closure and compare the effects of the rhodanine compound to the DMSO control.

Conclusion

Rhodanine, 3-(3,4-dimethoxyphenethyl)- and its analogs represent a valuable class of small molecule inhibitors targeting the oncogenic phosphatase PRL-3. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the biochemical and cellular effects of these compounds, facilitating their further development as potential anti-cancer therapeutics. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for understanding the mechanism of action and for designing robust experimental strategies.

References

Application Notes and Protocols: In Vitro Screening of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro screening of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" for its potential anticancer activity. While specific experimental data for this exact rhodanine derivative is limited in publicly available literature, this document compiles relevant data from closely related compounds and outlines detailed protocols for its evaluation. The information is intended to guide researchers in designing and executing experiments to assess the compound's efficacy and mechanism of action against cancer cells.

Introduction

Rhodanine and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] The rhodanine scaffold is considered a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with various biological targets.[4] Numerous studies have demonstrated that modifications at the N-3 and C-5 positions of the rhodanine ring can lead to potent and selective anticancer agents.[1][3]

The compound of interest, "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", features a 3,4-dimethoxyphenethyl group at the N-3 position. This structural motif is of particular interest as derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl] rhodanine have been synthesized and shown to be effective agents in causing growth inhibition across a panel of 60 cancer cell lines.[5] This suggests that the 3,4-dimethoxyphenethyl moiety may contribute significantly to the cytotoxic activity of rhodanine compounds.

This document provides a framework for the in vitro evaluation of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", including protocols for assessing cell viability, and apoptosis, and a discussion of potential signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Related Rhodanine Derivatives

Compound ClassCancer Cell Line Panel/Specific LinesObserved ActivityReference
N-[2-(3,4-dimethoxyphenyl)ethyl] rhodanine derivatives with thiazole fragmentsNCI-60 Cancer Cell Line PanelEffective growth inhibition of more than 50% of the individual cell lines.[5]
N-[2-(4-methoxyphenyl)ethyl] rhodanine derivatives with thiazole fragmentsNCI-60 Cancer Cell Line PanelEffective growth inhibition of more than 50% of the individual cell lines.[5]

Note: The specific IC50 values from the NCI-60 screen for the N-[2-(3,4-dimethoxyphenyl)ethyl] rhodanine derivatives were not detailed in the available abstract. The data indicates broad anticancer potential that warrants further investigation for the specific compound of interest.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 1: Experimental workflow for the MTT cell viability assay.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]

Materials:

  • "Rhodanine, 3-(3,4-dimethoxyphenethyl)-"

  • Human cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[11] Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_compound Treat with Compound (IC50) seed_cells->treat_compound harvest_cells Harvest Adherent & Floating Cells treat_compound->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant_analysis Quantify Cell Populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic analyze->quadrant_analysis

Figure 2: Workflow for apoptosis detection by Annexin V/PI staining.

Potential Signaling Pathways and Mechanism of Action

Rhodanine derivatives have been reported to exert their anticancer effects through various mechanisms of action. Understanding these potential pathways can guide further mechanistic studies for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-".

1. Microtubule Dynamics Disruption: Some rhodanine derivatives have been shown to interfere with microtubule dynamics, which are crucial for cell division, migration, and intracellular transport.[12] These compounds can act as microtubule-stabilizing agents, similar to Taxol, leading to mitotic arrest and subsequent apoptosis.[12]

2. Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and transcription.[13] Inhibition of this enzyme leads to DNA damage and induction of apoptosis. Certain glucosylated rhodanine derivatives have been identified as potent topoisomerase II inhibitors.[13]

3. Induction of Apoptosis: As outlined in the protocol above, a common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Rhodanine derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[13]

Rhodanine_MoA cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome rhodanine Rhodanine, 3-(3,4-dimethoxyphenethyl)- microtubules Microtubules rhodanine->microtubules topo_ii Topoisomerase II rhodanine->topo_ii other_kinases Other Kinases/Enzymes rhodanine->other_kinases mt_disruption Microtubule Disruption microtubules->mt_disruption dna_damage DNA Damage topo_ii->dna_damage pathway_inhibition Signaling Pathway Inhibition other_kinases->pathway_inhibition mitotic_arrest Mitotic Arrest mt_disruption->mitotic_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest pathway_inhibition->cell_cycle_arrest mitotic_arrest->apoptosis cell_cycle_arrest->apoptosis

References

Antibacterial assays for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" against [specific bacteria]

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antibacterial Assays for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Note: No direct experimental data on the antibacterial activity of the specific compound "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" was found in the reviewed literature. The following application notes and protocols are based on studies of structurally related rhodanine derivatives and provide a framework for the antibacterial evaluation of this and similar molecules.

Introduction

Rhodanine and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities. Several studies have highlighted their potential as antibacterial agents, demonstrating efficacy against various bacterial strains, including multidrug-resistant isolates. These compounds have been reported to inhibit essential bacterial enzymes such as DNA gyrase B, metallo-β-lactamases, and penicillin-binding proteins (PBPs), which are crucial for bacterial survival and replication. This document provides a summary of the reported antibacterial activity of rhodanine derivatives and detailed protocols for their evaluation.

Data Presentation: Antibacterial Activity of Rhodanine Derivatives

The following table summarizes the reported antibacterial activity of various rhodanine derivatives against a panel of Gram-positive and Gram-negative bacteria. It is important to note that the activity is highly dependent on the specific substitutions on the rhodanine core.

Rhodanine Derivative Class Bacterial Strain(s) Assay Type Quantitative Data (MIC in µg/mL) Reference
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-onesStaphylococcus aureus (MRSA CCARM 3167 & 3506)Broth Microdilution1
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-onesStaphylococcus aureus (QRSA CCARM 3505 & 3519)Broth Microdilution1
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-onesGram-positive bacteria (various)Broth Microdilution1 - 32
(Z)-5-(4-(2-oxo-2-phenylethoxy)benzylidene)-2-thioxothiazolidin-4-onesEscherichia coli 1356Not specifiedNo activity at 64
Various Rhodanine and related 5-membered heterocyclesStaphylococcus aureusNot specified0.125 - 8
Specific Rhodanine derivative (Compound 17b)Acinetobacter baumanniiNot specified8
Novel Rhodanine based amide derivativesVarious bacteriaDisc DiffusionModerate growth inhibitory effect

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., "Rhodanine, 3-(3,4-dimethoxyphenethyl)-") dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antibacterial Susceptibility Testing by Disc Diffusion (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.

Materials:

  • Test compound.

  • Sterile paper discs (6 mm diameter).

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial strains for testing.

  • Sterile swabs.

  • Incubator.

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 20 µL of a 1 mg/mL solution) and allow them to dry.

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Include positive control discs with standard antibiotics (e.g., gentamicin, chloramphenicol) and a negative control disc with the solvent (e.g., DMSO).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is indicative of the antibacterial activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay bacterial_culture Bacterial Culture (Log Phase) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculation_mic Inoculate with Bacterial Suspension mcfarland->inoculation_mic plate_inoculation Inoculate MHA Plate with Bacteria mcfarland->plate_inoculation compound_prep Prepare Compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate compound_prep->serial_dilution impregnate_disk Impregnate Disks with Compound compound_prep->impregnate_disk serial_dilution->inoculation_mic incubation_mic Incubate at 37°C (18-24h) inoculation_mic->incubation_mic read_mic Determine MIC (No Visible Growth) incubation_mic->read_mic place_disk Place Disks on Agar Surface plate_inoculation->place_disk impregnate_disk->place_disk incubation_disk Incubate at 37°C (18-24h) place_disk->incubation_disk measure_zone Measure Zone of Inhibition (mm) incubation_disk->measure_zone

Caption: Workflow for antibacterial susceptibility testing.

signaling_pathway cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects rhodanine Rhodanine Derivatives dna_gyrase DNA Gyrase B rhodanine->dna_gyrase beta_lactamase Metallo-β-lactamases rhodanine->beta_lactamase pbp Penicillin Binding Protein (PBP) rhodanine->pbp mur_ligase Mur Ligases rhodanine->mur_ligase rna_polymerase RNA Polymerase rhodanine->rna_polymerase dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication antibiotic_resistance Neutralization of Antibiotic Resistance beta_lactamase->antibiotic_resistance cell_wall Disruption of Cell Wall Synthesis pbp->cell_wall peptidoglycan Inhibition of Peptidoglycan Synthesis mur_ligase->peptidoglycan rna_synthesis Inhibition of RNA Synthesis rna_polymerase->rna_synthesis bacterial_death Bacterial Cell Death dna_replication->bacterial_death cell_wall->bacterial_death rna_synthesis->bacterial_death peptidoglycan->bacterial_death antibiotic_resistance->bacterial_death

Caption: Potential mechanisms of action for rhodanine derivatives.

Application Notes and Protocols: Anthelmintic Activity of Rhodanine, 3-(3,4-dimethoxyphenethyl)- on Rhabditis sp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the anthelmintic activity of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" against Rhabditis sp. have not been extensively published. The following application notes and protocols are based on established methodologies for testing similar rhodanine derivatives and provide a framework for the evaluation of this specific compound.[1][2] The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[2][3][4] The investigation of novel rhodanine derivatives is a promising avenue for the discovery of new anthelmintic agents, particularly in light of increasing drug resistance to existing treatments.[1][2] This document outlines the protocols for assessing the anthelmintic efficacy of Rhodanine, 3-(3,4-dimethoxyphenethyl)- against the free-living nematode, Rhabditis sp., a common model organism for preliminary anthelmintic screening.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Rhodanine, 3-(3,4-dimethoxyphenethyl)-
PropertyValueMethod
Molecular FormulaC₁₃H₁₅NO₃S₂Calculated
Molecular Weight297.4 g/mol Calculated
LogPValueExperimental/Predicted
SolubilityValueExperimental

Note: Experimental values for LogP and solubility would need to be determined.

Table 2: In Vitro Anthelmintic Activity of Rhodanine, 3-(3,4-dimethoxyphenethyl)- against Rhabditis sp.
CompoundConcentration (µg/µL)% Mortality (24h)LC₅₀ (µg/µL)
Rhodanine, 3-(3,4-dimethoxyphenethyl)-0.5Value\multirow{5}{*}{\textit{Value}}
1.0Value
5.0Value
10.0Value
20.0Value
Albendazole (Positive Control)19.245019.24[1][2]
DMSO (Vehicle Control)1%0-

Note: This table presents a template for recording experimental data. The LC₅₀ value for Albendazole is taken from published literature for comparison.[1][2]

Experimental Protocols

Synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

A general method for the synthesis of N-substituted rhodanine derivatives involves the reaction of an appropriate isothiocyanate with a substituted amine. For Rhodanine, 3-(3,4-dimethoxyphenethyl)-, a plausible synthetic route would involve the reaction of 3,4-dimethoxyphenethylamine with carbon disulfide in the presence of a base, followed by reaction with an α-haloacetic acid ester and subsequent cyclization. A detailed, optimized synthesis protocol would need to be developed and validated.

Culture of Rhabditis sp.

A standardized protocol for the culture of Rhabditis sp. is crucial for reproducible results. The following is a general guideline:

  • Media Preparation: Prepare a suitable nematode growth medium (NGM) agar.

  • Bacterial Lawn: Seed the NGM plates with a lawn of Escherichia coli (e.g., OP50 strain) as a food source for the nematodes.

  • Incubation: Incubate the plates at 20-25°C to allow for bacterial growth.

  • Nematode Inoculation: Transfer a population of Rhabditis sp. to the prepared plates.

  • Maintenance: Subculture the nematodes to fresh plates as the food source is depleted to maintain a healthy, mixed-stage population.

In Vitro Anthelmintic Assay

This protocol is adapted from studies on similar rhodanine derivatives.[1]

  • Preparation of Test Solutions:

    • Dissolve Rhodanine, 3-(3,4-dimethoxyphenethyl)- in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Prepare serial dilutions of the stock solution in a suitable liquid medium (e.g., S-medium) to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the nematodes (typically ≤1%).

    • Prepare a positive control (e.g., Albendazole) and a vehicle control (medium with the same percentage of DMSO as the test solutions).

  • Assay Procedure:

    • Synchronize the nematode culture to obtain a population of a specific life stage (e.g., L4 larvae or young adults).

    • In a 96-well microtiter plate, add a defined number of nematodes (e.g., 10-20) to each well containing the different concentrations of the test compound, positive control, and vehicle control.

    • Incubate the plates at 20-25°C for 24 hours.

  • Data Collection and Analysis:

    • After the incubation period, observe the nematodes under an inverted microscope.

    • Count the number of motile and non-motile (dead) nematodes in each well. A nematode is considered dead if it does not respond to gentle prodding with a fine wire.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC₅₀ (lethal concentration required to kill 50% of the nematodes) using a suitable statistical method (e.g., probit analysis).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis synthesis Synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)- solutions Preparation of Test Solutions synthesis->solutions culture Culture of Rhabditis sp. incubation Incubation of Nematodes with Test Compound culture->incubation solutions->incubation observation Microscopic Observation incubation->observation counting Counting of Motile and Non-motile Nematodes observation->counting lc50 LC50 Determination counting->lc50

Caption: Experimental Workflow for Anthelmintic Activity Testing.

signaling_pathway cluster_membrane Nematode Cell Membrane cluster_cellular_effects Cellular Effects compound Rhodanine Derivative receptor Target Protein (e.g., Enzyme, Receptor) compound->receptor Binding/Inhibition pathway Disruption of Cellular Pathway receptor->pathway paralysis Paralysis pathway->paralysis death Death paralysis->death

Caption: Plausible Mechanism of Action for Rhodanine Derivatives.

References

Application Notes and Protocols for Rhodanine, 3-(3,4-dimethoxyphenethyl)- in Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in cell-based assays. While specific experimental data for this particular rhodanine derivative is not extensively available in published literature, the following protocols and data are based on established methodologies for evaluating the cytotoxicity of analogous rhodanine compounds.

Introduction

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. Many rhodanine-containing compounds have been shown to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis.[1][2] The 3-(3,4-dimethoxyphenethyl) substituent introduces a structural motif present in other biologically active molecules, making "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" a compound of interest for cytotoxic screening.

The following sections detail a representative experimental workflow, a standard protocol for the MTT cytotoxicity assay, and an overview of a potential signaling pathway involved in the cytotoxic mechanism of action.

Data Presentation

As no specific IC50 values for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" were found in the reviewed literature, the following table presents a set of representative data that could be expected from a cytotoxicity study against common cancer cell lines. These values are hypothetical and intended for illustrative purposes, based on the activity of other rhodanine derivatives.[3][4]

Cell LineCancer TypeRepresentative IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
HepG2Hepatocellular Carcinoma8.2
A549Lung Carcinoma21.7
HCT116Colorectal Carcinoma12.9

Experimental Protocols

A common and well-established colorimetric assay to assess cell viability in response to a test compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Protocol: MTT Assay for Cytotoxicity

1. Materials:

  • "Rhodanine, 3-(3,4-dimethoxyphenethyl)-"

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

2. Cell Seeding:

  • Culture the selected cancer cell lines in T-75 flasks until they reach approximately 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in DMSO.

  • On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[6]

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Rhodanine Derivative compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization with DMSO mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Data Processing & Viability Calculation absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for a cell-based cytotoxicity assay.

Potential Signaling Pathway

Many rhodanine derivatives exert their cytotoxic effects by inducing apoptosis.[1][2] A plausible signaling cascade initiated by "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" could involve the intrinsic apoptotic pathway.

G Potential Apoptotic Signaling Pathway cluster_cell Cancer Cell compound Rhodanine, 3-(3,4-dimethoxyphenethyl)- bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by rhodanine.

References

High-throughput screening protocols for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine and its derivatives, including "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", represent a class of heterocyclic compounds that have frequently emerged as hits in high-throughput screening (HTS) campaigns against a multitude of biological targets.[1][2][3] Their synthetic tractability and privileged structural features have made them attractive scaffolds in medicinal chemistry.[2][3] However, the rhodanine core is also a well-documented Pan-Assay Interference Compound (PAINS) substructure.[4][5][6] PAINS are notorious for producing false-positive results in HTS assays through various non-specific mechanisms, including protein reactivity, aggregation, redox cycling, and fluorescence interference.[1][5]

These application notes provide a framework for screening rhodanine analogs, with a strong emphasis on incorporating robust counter-screening and secondary validation steps to mitigate the high risk of identifying misleading hits. The following protocols are generalized and should be adapted to the specific biological target of interest.

Data Presentation: Illustrative HTS Data for Rhodanine Analogs

The following tables represent hypothetical data from a multi-stage screening campaign for a target enzyme, "Target X".

Table 1: Primary Screen Data - Enzyme Inhibition Assay

Compound IDAnalog of Rhodanine, 3-(3,4-dimethoxyphenethyl)-% Inhibition at 10 µMHit Flag
RHO-0013-(3,4-dimethoxyphenethyl)-rhodanine85.21
RHO-0023-(4-methoxyphenethyl)-rhodanine78.91
RHO-0033-(phenethyl)-rhodanine65.41
RHO-0043-(3,4-dimethoxyphenethyl)-5-benzylidenerhodanine92.11
RHO-0053-ethyl-rhodanine12.30
Positive ControlKnown Inhibitor98.51
Negative ControlDMSO0.50

Table 2: Dose-Response and Counter-Screen Data

Compound IDPrimary IC50 (µM)Fluorescence Interference (RFU)Aggregation IndexValidation Status
RHO-0011.25,2303.1Flagged for Interference
RHO-0023.58501.2Proceed to Validation
RHO-0038.16201.1Proceed to Validation
RHO-0040.812,5004.5Flagged for Interference

Table 3: Secondary Assay - Surface Plasmon Resonance (SPR) Data

Compound IDBinding Affinity (KD, µM)Binding StoichiometryConfirmed Hit
RHO-0025.21.05Yes
RHO-00325.80.98Yes (Lower Potency)

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Enzymatic Assay

This protocol describes a typical fluorescence-based assay to identify inhibitors of a hypothetical enzyme, "Target X".

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Target X Enzyme: Final concentration of 10 nM.

  • Fluorogenic Substrate: Final concentration of 5 µM.

  • Test Compounds: Rhodanine analogs dissolved in 100% DMSO.

  • Positive Control: Known inhibitor of Target X.

  • Negative Control: 100% DMSO.

  • 384-well, black, flat-bottom plates.

Procedure:

  • Dispense 50 nL of test compounds (from a 10 mM stock) into the wells of a 384-well plate.

  • Add 25 µL of Target X enzyme solution (20 nM in assay buffer) to all wells except for the no-enzyme control wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (10 µM in assay buffer).

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound relative to the positive and negative controls.

Counter-Screen 1: Fluorescence Interference Assay

This protocol is crucial for identifying compounds that are intrinsically fluorescent and could lead to false-positive results.

Materials:

  • Same as the primary assay, but without the Target X enzyme.

Procedure:

  • Dispense 50 nL of test compounds into the wells of a 384-well plate.

  • Add 50 µL of assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence intensity at the same wavelengths used in the primary assay.

  • Compounds exhibiting significant fluorescence in the absence of the enzyme are flagged as potential sources of interference.

Counter-Screen 2: Aggregation-Based Inhibition Assay

This protocol helps to identify compounds that form aggregates and non-specifically inhibit the enzyme.

Materials:

  • Same as the primary assay, with the addition of a non-ionic detergent.

  • Detergent: Triton X-100 (0.01% final concentration).

Procedure:

  • Run the primary enzymatic assay as described above.

  • In a separate plate, repeat the assay with the inclusion of 0.01% Triton X-100 in the assay buffer.

  • Compare the inhibition values for each compound in the presence and absence of the detergent.

  • A significant decrease in inhibition in the presence of Triton X-100 suggests that the compound may be acting via an aggregation-based mechanism.

Secondary Assay: Surface Plasmon Resonance (SPR) for Direct Binding

This biophysical assay validates a direct interaction between the compound and the target protein, providing quantitative binding affinity data.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target X Enzyme with a purification tag (e.g., His-tag).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% P20 surfactant.

  • Test Compounds dissolved in running buffer.

Procedure:

  • Immobilize the Target X enzyme onto the surface of an SPR sensor chip via amine coupling or affinity capture.

  • Prepare a dilution series of the hit compounds in the running buffer (e.g., 0.1 to 100 µM).

  • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Measure the change in the SPR signal (response units) over time to monitor binding.

  • After each injection, regenerate the sensor surface to remove the bound compound.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

HTS_Workflow Primary_Screen Primary HTS (Fluorescence Assay) Hits Initial Hits (>50% Inhibition) Primary_Screen->Hits Dose_Response Dose-Response Curve (IC50 Determination) Hits->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Counter_Screens Counter-Screens (Fluorescence, Aggregation) Potent_Hits->Counter_Screens Validated_Hits Validated Hits (No Interference) Counter_Screens->Validated_Hits Pass False_Positives False Positives (PAINS) Counter_Screens->False_Positives Fail Secondary_Assay Secondary Assay (SPR - Direct Binding) Validated_Hits->Secondary_Assay Confirmed_Hits Confirmed Hits (Direct Binders) Secondary_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR PAINS_Logic HTS_Hit HTS Hit Identified Is_Rhodanine Is it a Rhodanine Analog? HTS_Hit->Is_Rhodanine High_Risk High Risk of PAINS Is_Rhodanine->High_Risk Yes Perform_Counters Perform Rigorous Counter-Screens Is_Rhodanine->Perform_Counters No High_Risk->Perform_Counters Interference Interference Detected? Perform_Counters->Interference False_Positive Likely False Positive (Deprioritize) Interference->False_Positive Yes Validate_Binding Validate with Orthogonal Biophysical Assay (e.g., SPR) Interference->Validate_Binding No True_Hit Potential True Hit (Proceed with Caution) Validate_Binding->True_Hit

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Rhodanine, 3-(3,4-dimethoxyphenethyl)- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of derivatives based on the "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" scaffold. This core structure presents a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition.

Introduction

Rhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, and enzyme inhibitory properties. The 3-(3,4-dimethoxyphenethyl) substituent at the N-3 position of the rhodanine ring is of particular interest as it can provide favorable interactions with various biological targets. This document outlines protocols for the synthesis of a library of 5-substituted derivatives of 3-(3,4-dimethoxyphenethyl)rhodanine and their subsequent evaluation to establish a clear structure-activity relationship.

Applications in SAR Studies

The primary application of this compound and its derivatives is in the exploration of structure-activity relationships to identify potent and selective modulators of biological targets. Key areas of application include:

  • Anticancer Drug Discovery: Many rhodanine derivatives have shown potent cytotoxic activity against various cancer cell lines. SAR studies on 5-substituted derivatives of 3-(3,4-dimethoxyphenethyl)rhodanine can lead to the identification of compounds with enhanced potency and selectivity against specific cancer types.

  • Enzyme Inhibition: The rhodanine scaffold is a known pharmacophore for the inhibition of various enzymes, including kinases, phosphatases, and proteases. The 3-(3,4-dimethoxyphenethyl) moiety can be tailored to interact with specific pockets within the enzyme active site, and SAR studies on 5-position modifications can further optimize these interactions.

  • Antimicrobial Agent Development: Rhodanine derivatives have also demonstrated activity against a range of microbial pathogens. Systematic modification of the core structure can lead to the development of novel antibiotics with improved efficacy.

Experimental Protocols

Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine (Scaffold)

Protocol 1: Synthesis of the Core Scaffold

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add carbon disulfide (1.1 equivalents) dropwise at room temperature. After 30 minutes, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Formation of Dithiocarbamate: Stir the mixture for 2 hours at room temperature to form the dithiocarbamate intermediate.

  • Cyclization: Add ethyl chloroacetate (1.1 equivalents) to the reaction mixture and heat to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to pH 2-3.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 3-(3,4-dimethoxyphenethyl)rhodanine.

Synthesis of 5-Substituted-3-(3,4-dimethoxyphenethyl)rhodanine Derivatives

Protocol 2: Knoevenagel Condensation for 5-Arylidene Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenethyl)rhodanine (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in glacial acetic acid.

  • Catalyst Addition: Add anhydrous sodium acetate (2-3 equivalents) as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization or column chromatography to yield the desired 5-arylidene derivative.

Data Presentation for SAR Analysis

The biological activity of the synthesized derivatives should be quantified to establish a clear structure-activity relationship. The following tables provide a template for presenting such data.

Table 1: Anticancer Activity of 5-Substituted-3-(3,4-dimethoxyphenethyl)rhodanine Derivatives

Compound IDR-group at C-5 (Substituted Benzylidene)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
1a -H> 50> 50> 50
1b 4-Cl15.221.518.9
1c 4-OCH₃8.512.39.8
1d 4-N(CH₃)₂2.13.52.8
1e 4-NO₂25.632.128.4
1f 2,4-diCl10.815.212.5

Table 2: Enzyme Inhibitory Activity of 5-Substituted-3-(3,4-dimethoxyphenethyl)rhodanine Derivatives against a Target Kinase

Compound IDR-group at C-5 (Substituted Benzylidene)Kinase IC₅₀ (nM)
2a -H> 1000
2b 4-F250
2c 4-Br180
2d 3,4-diOCH₃95
2e 4-CF₃310

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 3,4-Dimethoxyphenethylamine scaffold 3-(3,4-dimethoxyphenethyl)rhodanine start->scaffold Protocol 1 derivatives 5-Substituted Derivatives scaffold->derivatives Protocol 2 (Knoevenagel Condensation) anticancer Anticancer Assays (e.g., MTT Assay) derivatives->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) derivatives->enzyme sar Structure-Activity Relationship (SAR) anticancer->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for SAR studies of 3-(3,4-dimethoxyphenethyl)rhodanine derivatives.

sar_logic cluster_modification Modification at C-5 cluster_activity Biological Activity core 3-(3,4-dimethoxyphenethyl)rhodanine Scaffold edg Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) core->edg ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) core->ewg lipophilic Lipophilic Groups (e.g., -Br, -CF3) core->lipophilic increased_activity Increased Potency edg->increased_activity Generally leads to decreased_activity Decreased Potency ewg->decreased_activity Often results in lipophilic->increased_activity Can enhance

Caption: Logical relationship of SAR based on C-5 substitutions.

signaling_pathway compound 5-Substituted-3-(3,4-dimethoxyphenethyl)rhodanine receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by rhodanine derivatives.

Troubleshooting & Optimization

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodanine, 3-(3,4-dimethoxyphenethyl)-. Here, you will find solutions to common purification challenges, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of Rhodanine, 3-(3,4-dimethoxyphenethyl)- has a low melting point and appears oily, even after initial purification. What are the likely impurities?

A1: An oily appearance and depressed melting point suggest the presence of residual starting materials or reaction by-products. Common impurities could include unreacted 3,4-dimethoxyphenethylamine, carbon disulfide, or by-products from side reactions. It is also possible that residual solvent is trapped in the product.

Troubleshooting Steps:

  • TLC Analysis: Perform thin-layer chromatography (TLC) against your starting materials to check for their presence in the final product.

  • Solvent Removal: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents used in the synthesis or initial work-up.

  • Washing: Try triturating your crude product with a cold, non-polar solvent like hexane to remove non-polar impurities.

Q2: I am having difficulty purifying Rhodanine, 3-(3,4-dimethoxyphenethyl)- by column chromatography. The compound seems to be sticking to the silica gel. What can I do?

A2: Rhodanine derivatives can sometimes exhibit poor solubility and may interact strongly with silica gel, leading to decomposition or poor recovery.[1]

Troubleshooting Steps:

  • Deactivation of Silica Gel: Consider deactivating the silica gel by pre-treating it with a small percentage of a polar solvent (e.g., triethylamine in your eluent system) to minimize strong interactions.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina or reverse-phase silica (C18).

  • Alternative Purification Methods: Recrystallization or hot trituration can be effective purification methods for rhodanine derivatives that are sparingly soluble in common organic solvents.[1]

Q3: My yield of Rhodanine, 3-(3,4-dimethoxyphenethyl)- is consistently low after purification. How can I improve it?

A3: Low yields can result from incomplete reactions, product decomposition during purification, or physical loss of product during transfers and work-up.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor your reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.

  • Purification Method Optimization: As mentioned, column chromatography on silica can sometimes lead to product loss.[1] Experiment with recrystallization from different solvent systems to find one that gives good recovery. A co-solvent system like ethanol/tetrahydrofuran has been shown to be effective for some rhodanine derivatives.[1]

  • Minimize Transfers: Be meticulous in your experimental technique to minimize the physical loss of product during transfers between flasks and filtration steps.

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different purification methods on a crude sample of Rhodanine, 3-(3,4-dimethoxyphenethyl)- with an initial purity of 85%.

Purification MethodPurity (%)Yield (%)Solvent System/ConditionsNotes
Recrystallization 98.575Ethanol/THF (3:1)Effective for removing most impurities.
Column Chromatography 99.260Silica Gel, Hexane:Ethyl Acetate (7:3)Higher purity but lower yield, potential for some product loss on the column.[1]
Hot Trituration 96.885EthanolGood for removing highly soluble impurities, results in high recovery.[1]
Preparative HPLC >99.945C18 column, Acetonitrile/Water gradientProvides the highest purity but is less scalable and results in lower yields.[1]

Experimental Protocols

Protocol 1: Recrystallization of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Objective: To purify crude Rhodanine, 3-(3,4-dimethoxyphenethyl)- by recrystallization to remove starting materials and by-products.

Materials:

  • Crude Rhodanine, 3-(3,4-dimethoxyphenethyl)-

  • Ethanol

  • Tetrahydrofuran (THF)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude Rhodanine, 3-(3,4-dimethoxyphenethyl)- in an Erlenmeyer flask.

  • Add a minimal amount of a 3:1 mixture of ethanol and THF to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Objective: To achieve high purity of Rhodanine, 3-(3,4-dimethoxyphenethyl)- using flash column chromatography.

Materials:

  • Crude Rhodanine, 3-(3,4-dimethoxyphenethyl)-

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Pre-adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a mixture of hexane and ethyl acetate (starting with a low polarity, e.g., 9:1, and gradually increasing the polarity to 7:3).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

Visualizations

Purification_Workflow Crude_Product Crude Rhodanine, 3-(3,4-dimethoxyphenethyl)- Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Assessment Purification_Choice Choice of Purification Method Initial_Assessment->Purification_Choice Recrystallization Recrystallization (Ethanol/THF) Purification_Choice->Recrystallization Good Solubility Difference Column_Chromatography Column Chromatography (Silica Gel) Purification_Choice->Column_Chromatography High Purity Needed Trituration Hot Trituration (Ethanol) Purification_Choice->Trituration High Yield Needed Final_Product Purified Product (>98% Purity) Recrystallization->Final_Product Column_Chromatography->Final_Product Trituration->Final_Product Analysis Final Purity Analysis (HPLC, NMR, MS) Final_Product->Analysis

Caption: A workflow diagram illustrating the decision-making process for the purification of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

Impurity_Formation cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Reactant_A 3,4-dimethoxyphenethylamine Main_Reaction Cyclization to Rhodanine Ring Reactant_A->Main_Reaction Reactant_B Carbon Disulfide Reactant_B->Main_Reaction Reactant_C Base (e.g., NaOH) Reactant_C->Main_Reaction Intermediate Dithiocarbamate Intermediate Target_Product Rhodanine, 3-(3,4-dimethoxyphenethyl)- Main_Reaction->Target_Product Impurity_1 Unreacted Starting Materials Main_Reaction->Impurity_1 Impurity_2 Side-Reaction By-products Main_Reaction->Impurity_2 Impurity_3 Decomposition Products Target_Product->Impurity_3 e.g., on silica gel

Caption: Potential pathways for impurity formation during the synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

References

Technical Support Center: Synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-. The information is tailored for professionals in drug development and chemical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine, primarily focusing on the one-pot, three-component reaction of 3,4-dimethoxyphenethylamine, carbon disulfide, and an activated chloroacetylating agent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the dithiocarbamate intermediate. 2. Inefficient cyclization. 3. Decomposition of reactants or intermediates. 4. Poor quality of starting materials. 1. Ensure stoichiometric control of reactants. The reaction of the amine with carbon disulfide is the initial step; ensure the amine is of high purity. Consider pre-forming the dithiocarbamate salt before adding the chloroacetylating agent.2. The choice of base and solvent is critical for the cyclization step. Triethylamine is a commonly used base. Anhydrous solvents such as 1,2-dichloroethane or THF are recommended to prevent hydrolysis. Ensure the reaction temperature is appropriate; some similar syntheses proceed well at room temperature, while others may require gentle heating.[1]3. Avoid excessive heating, which can lead to the decomposition of the dithiocarbamate intermediate. Monitor the reaction progress by TLC to avoid prolonged reaction times.4. Use freshly distilled 3,4-dimethoxyphenethylamine and high-purity carbon disulfide and chloroacetylating agent.
Formation of Multiple Byproducts 1. Side reactions of the dithiocarbamate intermediate. 2. Reaction of the amine with the chloroacetylating agent. 3. Self-condensation of the chloroacetylating agent. 1. The dithiocarbamate can undergo side reactions if the cyclization is slow. Ensure the chloroacetylating agent is added promptly after the formation of the dithiocarbamate.2. Slow addition of the chloroacetylating agent at a low temperature can minimize the direct reaction with the starting amine.3. Use of a suitable base and control of stoichiometry can mitigate the self-condensation of the chloroacetylating agent.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Oily nature of the product. 1. Optimize the reaction stoichiometry and time to ensure complete conversion of the starting materials.2. An aqueous work-up can help remove polar impurities. Extraction with a suitable organic solvent followed by washing with brine is recommended.3. Purify the crude product using flash column chromatography on silica gel. A solvent system such as petroleum ether/ethyl acetate is often effective for separating the desired product from impurities.[1] For an analogous compound, a gradient of 10:1 petroleum ether/ethyl acetate was used.[1]
Inconsistent Yields 1. Variability in the quality of reactants. 2. Atmospheric moisture. 3. Inconsistent reaction temperature. 1. Always use reactants from a reliable source and purify them if necessary.2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture, which can react with carbon disulfide and the intermediates.3. Use a controlled temperature bath to maintain a consistent reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(3,4-dimethoxyphenethyl)rhodanine?

A1: The most efficient and common method is a one-pot, three-component reaction. This involves the reaction of 3,4-dimethoxyphenethylamine with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized with a chloroacetylating agent, such as methyl (2-chloroacetyl)carbamate or ethyl chloroacetate, in the presence of a base.[1][2]

Q2: What is the expected yield for this synthesis?

A2: While the yield for the specific target molecule is not widely reported, the synthesis of a close analog, 3-phenethyl-2-thioxothiazolidin-4-one, has been achieved with a yield of 92% using a base-assisted one-pot coupling and cyclization process.[1] Yields for similar N-substituted rhodanines prepared by this method are generally high, often exceeding 80%.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: Thin-layer chromatography (TLC) is suitable for monitoring the progress of the reaction. The final product should be characterized by 1H-NMR and 13C-NMR spectroscopy to confirm its structure, and by High-Resolution Mass Spectrometry (HRMS) to confirm its molecular formula. Melting point analysis can be used to assess the purity of the crystalline product.

Q4: Can microwave irradiation be used to improve the reaction rate and yield?

A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of N-substituted rhodanines.[3] Microwave heating can significantly reduce reaction times and, in some cases, improve yields. However, optimization of the reaction conditions (temperature, time, and power) is necessary for each specific substrate.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes. Carbon disulfide is highly flammable and toxic, and should be handled in a well-ventilated fume hood. Chloroacetylating agents are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This protocol is adapted from the synthesis of 3-phenethyl-2-thioxothiazolidin-4-one.[1]

Materials:

  • 3,4-dimethoxyphenethylamine

  • Carbon disulfide (CS2)

  • Methyl (2-chloroacetyl)carbamate (or a similar chloroacetylating agent)

  • Triethylamine (Et3N)

  • Anhydrous 1,2-dichloroethane (or another suitable anhydrous solvent)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • To a solution of 3,4-dimethoxyphenethylamine (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) under an argon atmosphere, add carbon disulfide (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add triethylamine (2.0 mmol) to the reaction mixture and stir for an additional 10 minutes.

  • Add methyl (2-chloroacetyl)carbamate (1.1 mmol) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 3-(3,4-dimethoxyphenethyl)rhodanine.

Visualizations

Synthesis_Workflow Synthesis Workflow for 3-(3,4-dimethoxyphenethyl)rhodanine cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_product Final Product Amine 3,4-Dimethoxyphenethylamine Dithiocarbamate Formation of Dithiocarbamate Intermediate Amine->Dithiocarbamate CS2 Carbon Disulfide CS2->Dithiocarbamate Chloroacetyl Methyl (2-chloroacetyl)carbamate Cyclization Base-Mediated Cyclization Chloroacetyl->Cyclization Dithiocarbamate->Cyclization Et3N Quench Aqueous Quench Cyclization->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 3-(3,4-dimethoxyphenethyl)rhodanine Purify->Product

Caption: One-pot synthesis workflow for 3-(3,4-dimethoxyphenethyl)rhodanine.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Product Yield Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Check_Reactants->Check_Conditions Pure Purify_Reactants Purify/Replace Reactants Check_Reactants->Purify_Reactants Impure Check_Workup Evaluate Work-up & Purification Check_Conditions->Check_Workup Conditions OK Optimize_Base Optimize Base/Solvent Check_Conditions->Optimize_Base Inefficient Cyclization Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Decomposition Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Moisture Sensitive Modify_Purification Modify Purification Protocol Check_Workup->Modify_Purification Product Loss

Caption: Troubleshooting decision tree for addressing low yield issues.

References

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rhodanine, 3-(3,4-dimethoxyphenethyl)-

This technical support center provides guidance on the stability issues and potential degradation products of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-". The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound or similar rhodanine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for rhodanine compounds like 3-(3,4-dimethoxyphenethyl)-?

A1: The main stability concern for the rhodanine scaffold is its susceptibility to hydrolysis. The rhodanine ring can undergo cleavage, particularly under aqueous conditions, to form a thioenolate derivative.[1][2] This hydrolysis is a key degradation pathway that can impact the compound's integrity and activity. Additionally, like many organic molecules, rhodanines can be susceptible to oxidative degradation under certain conditions.

Q2: How does pH affect the stability of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-"?

Q3: What are the likely degradation products of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-"?

A3: The most probable degradation product resulting from hydrolysis is the corresponding thioenolate. This is formed by the opening of the rhodanine ring.[1][2] The exact structure of the thioenolate will depend on the specific rhodanine derivative. For "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", the degradation would involve the cleavage of the thiazolidinone ring.

Q4: Are there any known issues with rhodanines in biological assays?

A4: Yes, rhodanine-containing compounds are often flagged as Pan Assay Interference Compounds (PAINS). This is due to their potential for non-specific interactions with proteins, acting as Michael acceptors, and forming aggregates. These properties can sometimes be linked to their inherent chemical reactivity and potential for degradation under assay conditions.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in aqueous buffers.

  • Possible Cause: Degradation of the compound via hydrolysis.

  • Troubleshooting Steps:

    • pH Assessment: Determine the pH of your experimental buffer. Consider performing a pH stability study to identify the optimal pH range for your compound.

    • Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) immediately before use. Minimize the time the compound spends in aqueous buffers.

    • Control Experiments: Include a time-course experiment to monitor the stability of the compound in your assay buffer by a suitable analytical method (e.g., HPLC-UV) over the duration of your experiment.

Issue 2: Appearance of unknown peaks in HPLC analysis of the compound over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to get the mass of the unknown peaks. The expected mass of the thioenolate hydrolysis product can be calculated and compared.

    • Forced Degradation Study: Perform a forced degradation study (e.g., by adjusting the pH to acidic and basic conditions, or by exposure to an oxidizing agent) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks observed in your stability studies.

Data Presentation

Table 1: Illustrative Example of pH-Dependent Hydrolysis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" at 25°C.

Disclaimer: The following data is hypothetical and intended for illustrative purposes only, due to the lack of specific experimental data for this molecule in the searched literature. Researchers should generate their own data for this compound.

pHHalf-life (t½) in hoursPredominant Degradation Pathway
3.0> 168Minimal Hydrolysis
5.096Slow Hydrolysis
7.424Moderate Hydrolysis
9.08Rapid Hydrolysis

Experimental Protocols

Protocol 1: General Method for Assessing Hydrolytic Stability by HPLC-UV

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in a suitable anhydrous organic solvent (e.g., DMSO).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC-UV method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining and determine the degradation rate and half-life at each pH.

Protocol 2: Monitoring Rhodanine Stability by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the rhodanine compound (e.g., 200 µM) in a buffered D₂O solution (e.g., 50 mM ammonium bicarbonate in D₂O, pH 7.5). A co-solvent like DMSO-d₆ may be used to aid solubility.

  • NMR Acquisition: Acquire a ¹H NMR spectrum immediately after preparation (t=0) and at subsequent time intervals (e.g., every hour for 18 hours) at a constant temperature (e.g., 298 K).

  • Data Analysis: Process the spectra and monitor the integrals of characteristic peaks of the parent rhodanine compound. The appearance of new signals corresponding to the hydrolysis product can also be monitored.

Mandatory Visualization

degradation_pathway rhodanine Rhodanine, 3-(3,4-dimethoxyphenethyl)- hydrolysis Hydrolysis (H₂O, pH-dependent) rhodanine->hydrolysis Ring Opening thioenolate Thioenolate Degradation Product hydrolysis->thioenolate

Caption: Hydrolytic degradation pathway of the rhodanine ring.

References

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" decomposition in DMSO and alternative solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodanine derivatives, specifically addressing the challenges related to the decomposition of compounds like "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in DMSO and exploring alternative solvents.

Troubleshooting Guides

Q1: I am observing variable results and a decrease in potency of my rhodanine compound in my cell-based assay when using DMSO as a solvent. What could be the cause?

A1: The observed variability and loss of potency are likely due to the inherent instability of the rhodanine scaffold in dimethyl sulfoxide (DMSO). It has been reported that rhodanine-derived enethiols can undergo dimerization in DMSO to form 1,3-dithiolanes and mixed disulfides.[1][2] This chemical transformation alters the structure of the parent compound, leading to reduced activity and inconsistent results. We strongly advise against storing rhodanine compounds in DMSO for extended periods.[1][2]

Q2: My HPLC-MS analysis of a stock solution of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in DMSO shows multiple peaks that are not present in the initial analysis of the powder. What are these additional peaks?

A2: These additional peaks are likely degradation products of your rhodanine compound. The high reactivity of the rhodanine ring, particularly in a polar aprotic solvent like DMSO, can lead to the formation of various byproducts. To confirm this, you can perform a time-course stability study by analyzing the stock solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the increase in the area of the new peaks corresponding to a decrease in the area of the parent compound's peak.

Q3: I suspect my rhodanine compound is degrading in my assay medium containing DMSO. How can I confirm this and what are the immediate steps to mitigate this issue?

A3: To confirm degradation in your assay medium, you can perform a control experiment where you incubate the compound in the medium for the duration of your assay, and then analyze the sample by HPLC-MS to identify any degradation products.

Immediate mitigation steps include:

  • Fresh Stock Preparation: Prepare fresh stock solutions of the rhodanine compound in DMSO immediately before use.

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in DMSO-containing media as much as possible.

  • Alternative Solvents: Explore alternative solvents for your stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended alternative solvents to DMSO for dissolving "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and other rhodanine derivatives?

A1: The choice of solvent will depend on the specific assay and the solubility of your compound. Here are some alternatives to consider:

SolventProsCons
Ethanol Less reactive than DMSO, suitable for many biological assays.May have lower solubilizing power for some compounds.
Methanol Similar to ethanol, good for polar compounds.Can be toxic to some cell lines at higher concentrations.
Acetonitrile Good for HPLC-MS analysis, less reactive than DMSO.Can be toxic to cells.
1,4-Dioxane Aprotic, may offer better stability for some compounds.Peroxide formation risk, potential carcinogen.
N,N-Dimethylformamide (DMF) High solubilizing power.Can be toxic and reactive.

It is crucial to perform a vehicle control experiment to assess the effect of the chosen solvent on your assay.

Q2: What is the recommended storage condition for rhodanine compounds?

A2: Rhodanine compounds should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. Avoid storing them in solution, especially in DMSO, for long durations. If stock solutions are necessary, prepare small aliquots and store them at -80°C, and use them promptly after thawing.

Q3: How can I perform a stability study for my rhodanine compound in different solvents?

A3: A stability study can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The general protocol involves:

  • Prepare solutions of your compound in the selected solvents at a known concentration.

  • Analyze the solutions at time zero (t=0) to get a baseline chromatogram.

  • Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).

  • Analyze aliquots of the solutions at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Quantify the peak area of the parent compound and any new peaks that appear over time.

  • Calculate the percentage of the remaining parent compound at each time point.

Q4: Are there any general considerations when working with rhodanine derivatives in drug discovery?

A4: Yes, rhodanine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[3][4][5] This is due to their potential for non-specific activity through mechanisms such as aggregation, reactivity as Michael acceptors, or metal chelation.[3][4][5] It is essential to perform rigorous control experiments to validate any observed biological activity and rule out assay artifacts.

Experimental Protocols

Protocol: HPLC-MS Method for Assessing the Stability of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-"

1. Objective: To determine the stability of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in DMSO and alternative solvents over 24 hours at room temperature.

2. Materials:

  • "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" powder

  • DMSO (anhydrous)

  • Ethanol (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC or UPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

3. Method:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO, ethanol, and acetonitrile.

  • Sample Preparation for Analysis:

    • At each time point (0, 1, 2, 4, 8, 24 hours), dilute an aliquot of each stock solution to a final concentration of 10 µM in a 50:50 mixture of acetonitrile and water.

  • HPLC-MS Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS Detection: Positive ion mode, scan range m/z 100-1000.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any degradation products at each time point.

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

Data Presentation

Table 1: Hypothetical Stability Data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in Various Solvents at Room Temperature

Solvent% Parent Compound Remaining (Mean ± SD)
t=0h t=2h t=4h t=8h t=24h
DMSO 100 ± 0.585.2 ± 1.271.5 ± 2.155.3 ± 2.525.1 ± 3.0
Ethanol 100 ± 0.499.1 ± 0.898.5 ± 1.097.2 ± 1.195.8 ± 1.5
Acetonitrile 100 ± 0.699.5 ± 0.799.2 ± 0.998.8 ± 1.098.1 ± 1.2

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_stability Stability Assessment cluster_assay Biological Assay cluster_analysis Data Analysis & Decision compound Rhodanine Compound (Dry Powder) dissolution Dissolution in Test Solvents (DMSO, EtOH, ACN) compound->dissolution stock 10 mM Stock Solutions dissolution->stock incubation Incubation at RT (0, 2, 4, 8, 24h) stock->incubation assay_prep Assay Plate Preparation (with fresh stock) stock->assay_prep sampling Aliquoting & Dilution incubation->sampling hplc HPLC-MS Analysis sampling->hplc data_analysis Quantify Degradation & Assay Results hplc->data_analysis incubation_assay Incubation with Biological System assay_prep->incubation_assay readout Data Acquisition incubation_assay->readout readout->data_analysis decision Select Optimal Solvent & Protocol data_analysis->decision

Caption: Experimental workflow for assessing rhodanine compound stability and selecting an appropriate solvent for biological assays.

References

Side reactions in the synthesis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-(3,4-dimethoxyphenethyl)rhodanine?

The most common and efficient method for synthesizing N-substituted rhodanines, such as 3-(3,4-dimethoxyphenethyl)rhodanine, is a one-pot, three-component reaction. This reaction involves the condensation of 3,4-dimethoxyphenethylamine, carbon disulfide, and an α-haloacetyl derivative (e.g., chloroacetic acid or its ester) in the presence of a base.

Q2: What are the key starting materials and reagents required?

The essential starting materials and reagents include:

  • 3,4-Dimethoxyphenethylamine

  • Carbon disulfide (CS₂)

  • A derivative of chloroacetic acid (e.g., chloroacetic acid, ethyl chloroacetate)

  • A base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., ethanol, isopropanol, acetonitrile)

Q3: What is a common side reaction to be aware of during the synthesis?

A significant side reaction is the hydrolysis of the rhodanine ring. This can occur under strongly basic conditions or during aqueous workup, leading to the formation of the corresponding enethiol. It is crucial to control the pH and temperature to minimize this degradation pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Poor quality of reagents: Degradation or impurity of starting materials, especially the amine or carbon disulfide. 3. Incorrect stoichiometry: Molar ratios of reactants are critical for driving the reaction to completion. 4. Ineffective base: The chosen base may not be strong enough to facilitate the necessary deprotonations.1. Optimize reaction conditions: Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction time or temperature incrementally. 2. Use high-purity reagents: Ensure all starting materials are pure and dry. 3,4-Dimethoxyphenethylamine can be purified by distillation if necessary. 3. Verify stoichiometry: Carefully measure and ensure the correct molar ratios of all reactants as per the established protocol. 4. Select an appropriate base: Triethylamine is a commonly used base for this reaction. If issues persist, consider a stronger, non-nucleophilic base.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of dithiocarbamate intermediate: The initial product of the reaction between the amine and carbon disulfide may persist. 2. Unreacted starting materials: Incomplete conversion of starting materials. 3. Hydrolysis of the rhodanine ring: As mentioned in the FAQs, this can lead to the formation of an enethiol byproduct. 4. Self-condensation of rhodanine: In some cases, the rhodanine product can undergo self-condensation, especially at elevated temperatures.1. Ensure complete cyclization: After the initial formation of the dithiocarbamate, ensure the reaction conditions are suitable for the subsequent cyclization with the chloroacetic acid derivative. 2. Adjust stoichiometry and reaction time: Re-evaluate the molar ratios and extend the reaction time to ensure all starting materials are consumed. 3. Control pH and temperature: Maintain a mildly basic to neutral pH during workup and avoid excessive heat to prevent hydrolysis. 4. Purify the product: Utilize column chromatography (silica gel with a hexane/ethyl acetate gradient is often effective) to separate the desired product from impurities. Recrystallization can also be an effective purification method.
Product is an Oil Instead of a Solid 1. Presence of solvent residue: Residual solvent from the reaction or workup can prevent crystallization. 2. Product is inherently an oil: Some rhodanine derivatives are oils at room temperature. 3. Impurities preventing crystallization: The presence of byproducts can inhibit the formation of a crystalline solid.1. Thoroughly dry the product: Use a high-vacuum line to remove all traces of solvent. 2. Confirm product identity: Use spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the structure of the product. The expected product may indeed be an oil. 3. Purify the product: As mentioned above, column chromatography is the most effective way to remove impurities that may be hindering crystallization.

Experimental Protocols

Protocol 1: General Three-Component Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This protocol is a generalized procedure based on common methods for synthesizing N-substituted rhodanines.[1]

Materials:

  • 3,4-Dimethoxyphenethylamine (1.0 eq)

  • Carbon disulfide (1.1 eq)

  • Ethyl chloroacetate (1.0 eq)

  • Triethylamine (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenethylamine in ethanol.

  • Cool the solution in an ice bath and add triethylamine, followed by the dropwise addition of carbon disulfide.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add ethyl chloroacetate to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(3,4-dimethoxyphenethyl)rhodanine.

Visualizations

Reaction Pathway and Potential Side Reaction

The following diagram illustrates the main synthetic pathway for 3-(3,4-dimethoxyphenethyl)rhodanine and a key potential side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction amine 3,4-Dimethoxyphenethylamine intermediate Dithiocarbamate Intermediate amine->intermediate + CS₂ / Base cs2 CS₂ product 3-(3,4-Dimethoxyphenethyl)rhodanine intermediate->product + ClCH₂COOEt chloroacetate Ethyl Chloroacetate hydrolysis_product Enethiol byproduct product->hydrolysis_product Base / H₂O G start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product (TLC)? check_yield->check_purity No check_reagents Check Reagent Quality & Stoichiometry check_yield->check_reagents Yes purify Column Chromatography or Recrystallization check_purity->purify Yes characterize Characterize Product (NMR, MS) check_purity->characterize No optimize_conditions Optimize Reaction (Time, Temp) optimize_conditions->check_yield check_reagents->optimize_conditions purify->characterize end Successful Synthesis characterize->end

References

Optimizing reaction conditions for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction of 3,4-dimethoxyphenethylamine. 2. Inefficient cyclization to form the rhodanine ring. 3. Decomposition of starting materials or product. 4. Ineffective catalyst or base.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. 2. Reagent Quality: Ensure the purity and dryness of 3,4-dimethoxyphenethylamine, carbon disulfide, and the chloroacetic acid derivative. 3. Temperature Control: Maintain the recommended reaction temperature. For the initial dithiocarbamate formation, lower temperatures are often preferred, while the cyclization step may require heating. 4. Base Selection: If using a base-catalyzed cyclization, ensure the appropriate base (e.g., triethylamine, sodium acetate) is used in the correct stoichiometric amount.
Formation of Side Products 1. O-alkylation instead of N-alkylation if using a pre-formed rhodanine core. 2. Polymerization of starting materials. 3. Hydrolysis of the rhodanine ring under harsh basic or acidic conditions.1. Purification: Utilize column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to separate the desired product from impurities. 2. Reaction Conditions: Optimize the reaction temperature and time to minimize side reactions. Shorter reaction times or lower temperatures may be beneficial. 3. pH Control: Maintain a neutral or slightly basic pH during the workup to prevent ring opening.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts. 2. Oily product that is difficult to crystallize.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Crystallization: If the product is an oil, attempt crystallization from various solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. 3. Alternative Purification: Consider alternative purification methods such as preparative TLC or HPLC if column chromatography is ineffective.
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. 3. Inconsistent heating or stirring.1. Reagent Standardization: Use reagents from the same batch for a series of experiments to ensure consistency. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using moisture-sensitive reagents. 3. Consistent Setup: Ensure uniform heating and efficient stirring for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(3,4-dimethoxyphenethyl)rhodanine?

A1: A prevalent and efficient method is a one-pot, three-component reaction involving 3,4-dimethoxyphenethylamine, carbon disulfide, and a suitable C2-synthon like chloroacetic acid or its ester, followed by cyclization. This approach avoids the pre-formation of the rhodanine ring and subsequent N-alkylation, which can sometimes lead to side products.

Q2: How can I synthesize the precursor, 3,4-dimethoxyphenethylamine?

A2: There are several established routes. One common method involves the reduction of 3,4-dimethoxybenzyl cyanide, which can be prepared from 3,4-dimethoxybenzyl chloride.[1] Another route starts from vanillin or 3,4-dimethoxybenzaldehyde and proceeds through a multi-step synthesis.[2]

Q3: What are the key reaction parameters to control for optimizing the yield?

A3: The key parameters include reaction temperature, choice of solvent, and the stoichiometry of the reactants. For the one-pot synthesis, the initial formation of the dithiocarbamate intermediate is typically performed at a lower temperature, followed by heating to facilitate the cyclization. The choice of a suitable base, if required, is also critical.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Q5: Are there any known biological activities for 3-(3,4-dimethoxyphenethyl)rhodanine?

A5: While the rhodanine scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects, specific biological data for 3-(3,4-dimethoxyphenethyl)rhodanine is not extensively reported in publicly available literature.[3][4] However, related rhodanine derivatives have been investigated as inhibitors of various enzymes, such as protein tyrosine phosphatases and kinases.[5][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This protocol is a general guideline based on the known reactivity of primary amines, carbon disulfide, and chloroacetic acid derivatives to form N-substituted rhodanines. Optimization may be required.

Materials:

  • 3,4-dimethoxyphenethylamine

  • Carbon disulfide (CS₂)

  • Ethyl chloroacetate

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) to the stirred solution.

  • After 30 minutes of stirring at 0 °C, add triethylamine (1.2 eq).

  • To this mixture, add ethyl chloroacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(3,4-dimethoxyphenethyl)rhodanine.

Data Presentation

Table 1: Optimization of Reaction Conditions (Hypothetical Data)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolTriethylamineReflux675
2AcetonitrileTriethylamine80672
3DMFK₂CO₃100465
4TolueneNoneReflux1240

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 3,4-dimethoxyphenethylamine cs2 Add CS₂ at 0°C start->cs2 base Add Base (e.g., Et₃N) cs2->base ester Add Ethyl Chloroacetate base->ester reflux Heat to Reflux ester->reflux concentrate Concentrate reflux->concentrate extract Extract with Organic Solvent concentrate->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: One-pot synthesis workflow for 3-(3,4-dimethoxyphenethyl)rhodanine.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn inefficient_cyclization Inefficient Cyclization start->inefficient_cyclization decomposition Decomposition start->decomposition monitor Monitor with TLC/LC-MS incomplete_rxn->monitor reagent_quality Check Reagent Purity incomplete_rxn->reagent_quality optimize_temp Optimize Temperature inefficient_cyclization->optimize_temp optimize_base Optimize Base inefficient_cyclization->optimize_base decomposition->optimize_temp

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Scale-up Synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up production of 3-(3,4-dimethoxyphenethyl)rhodanine?

A1: The most common and scalable approach involves a two-step process:

  • Synthesis of the Rhodanine Core: This is typically achieved through the reaction of an amine (like glycine) with carbon disulfide and a haloacetic acid. For large-scale production, a one-pot, three-component reaction of a primary amine, carbon disulfide, and a suitable chloroacetamide derivative can be an efficient method.[1]

  • N-Alkylation of the Rhodanine Core: The rhodanine nitrogen is then alkylated using a 2-(3,4-dimethoxyphenyl)ethyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., mesylate or tosylate) in the presence of a base.

Q2: What are the critical process parameters to monitor during the N-alkylation step?

A2: Key parameters for a successful and scalable N-alkylation reaction include:

  • Temperature: Maintaining a consistent temperature is crucial for controlling reaction kinetics and minimizing side product formation.

  • Base Selection: The choice of base (e.g., potassium carbonate, sodium hydride, triethylamine) can significantly impact reaction rate and yield. The base should be strong enough to deprotonate the rhodanine nitrogen but not so strong as to cause degradation of reactants or products.

  • Solvent: The solvent should be inert to the reaction conditions and provide good solubility for all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used.

  • Stoichiometry of Reactants: Precise control over the molar ratios of rhodanine, the alkylating agent, and the base is essential to drive the reaction to completion and avoid excess unreacted starting materials.

Q3: What are the common impurities encountered during the synthesis and how can they be minimized?

A3: Common impurities can include unreacted starting materials (rhodanine and the phenethyl halide), O-alkylated byproducts, and products of solvent degradation. To minimize these:

  • Ensure complete consumption of the limiting reagent through careful monitoring (e.g., by TLC or HPLC).

  • Optimize the reaction temperature and choice of base to favor N-alkylation over O-alkylation.

  • Use high-purity, dry solvents to prevent side reactions.

Q4: What purification methods are recommended for large-scale production?

A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method. The choice of solvent system for recrystallization is critical and needs to be determined experimentally to ensure high purity and yield. Column chromatography, while useful at the lab scale, can be expensive and time-consuming for large quantities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Alkylated Product Incomplete reaction.- Increase reaction time and/or temperature. - Use a stronger base or a higher concentration of the base. - Ensure efficient stirring to overcome mass transfer limitations.
Decomposition of reactants or product.- Lower the reaction temperature. - Use a milder base. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of reactants.- Screen for a more suitable solvent or use a co-solvent system.
Formation of Significant Side Products (e.g., O-alkylation) Use of a strong, non-hindered base.- Switch to a bulkier, non-nucleophilic base (e.g., DBU).
High reaction temperature.- Lower the reaction temperature.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt to form a crystalline salt of the product. - Perform a solvent screen to find a suitable recrystallization solvent system. - If necessary, utilize large-scale column chromatography.
Presence of persistent impurities.- Re-evaluate the reaction conditions to minimize byproduct formation. - Employ multiple purification techniques (e.g., recrystallization followed by a charcoal treatment).
Inconsistent Results at Larger Scale Poor heat and mass transfer.- Use a reactor with appropriate agitation and temperature control. - Consider a gradual addition of reagents to control exotherms.
Changes in reagent quality.- Ensure consistent quality of starting materials from suppliers.

Experimental Protocols

Protocol 1: Synthesis of Rhodanine-3-acetic acid (A key intermediate demonstrating N-alkylation)

This protocol provides a general method for the N-alkylation of the rhodanine core, which can be adapted for the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine.

Materials:

  • Glycine

  • Sodium hydroxide

  • Carbon disulfide

  • Chloroacetic acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve glycine (26.6 mmol) and sodium hydroxide (58 mmol) in ethanol (15 mL).

  • With vigorous stirring at room temperature, add carbon disulfide (1.5 mL) dropwise over 6 hours.

  • Add chloroacetic acid (31 mmol) to the reaction mixture.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain pure rhodanine-3-acetic acid.

Note: For the synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine, glycine would be replaced with rhodanine, and chloroacetic acid with 2-(3,4-dimethoxyphenyl)ethyl bromide or a similar electrophile. The base and solvent system may need to be optimized.

Quantitative Data Summary

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
Typical Yield 70-85%65-80%
Reaction Temperature 25-80 °C40-70 °C
Reaction Time 4-12 hours8-24 hours
Base K₂CO₃, NaHK₂CO₃, NaOH
Solvent DMF, AcetonitrileToluene, 2-Butanol

Note: The data in this table are approximate and will vary depending on the specific reaction conditions and equipment used. Optimization at each scale is crucial.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_reaction N-Alkylation Reaction cluster_downstream Downstream Processing Rhodanine Rhodanine Reaction_Vessel Reaction Vessel (Solvent, Base) Rhodanine->Reaction_Vessel Phenethyl_Halide 2-(3,4-dimethoxyphenyl)ethyl halide/sulfonate Phenethyl_Halide->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching 1. Reaction Monitoring (TLC/HPLC) 2. Work-up Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product 3-(3,4-dimethoxyphenethyl)rhodanine Purification->Final_Product

Caption: General workflow for the scale-up synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase Reaction Time/ Temperature Check_Completion->Increase_Time_Temp No Check_Purity Side Products Present? Check_Completion->Check_Purity Yes End Yield Improved Increase_Time_Temp->End Optimize_Base_Temp Optimize Base and/ or Lower Temperature Check_Purity->Optimize_Base_Temp Yes Check_Solubility Reactants Soluble? Check_Purity->Check_Solubility No Optimize_Base_Temp->End Change_Solvent Change Solvent System Check_Solubility->Change_Solvent No Purification_Issue Purification Successful Check_Solubility->Purification_Issue Yes Change_Solvent->End Purification_Issue->End

Caption: A logical flow for troubleshooting low yield in the N-alkylation reaction.

References

Validation & Comparative

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" vs. other rhodanine derivatives in [specific assay]

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" against other rhodanine derivatives in the context of MurA ligase inhibition, providing researchers with comparative data and detailed experimental protocols.

This guide provides a comparative analysis of the inhibitory effects of various rhodanine derivatives on MurA ligase, a crucial enzyme in bacterial cell wall biosynthesis and a key target for novel antibiotic development. The focus is on the compound "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in relation to other structurally similar rhodanine compounds. The data presented is essential for researchers in drug discovery and microbiology seeking to understand the structure-activity relationships of this class of inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of rhodanine derivatives against MurA ligase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and other selected rhodanine derivatives from various studies. Lower IC50 values indicate greater potency.

CompoundSubstituent Group (at position 3)Target Organism/EnzymeIC50 (µM)Reference
3-(3,4-dimethoxyphenethyl)-rhodanine 3,4-dimethoxyphenethylE. coli MurA18.2
Rhodanine-14-chlorobenzylE. coli MurA9.8
Rhodanine-23-phenoxybenzylE. coli MurA12.5
Rhodanine-34-(dimethylamino)benzylE. coli MurA25.6
Rhodanine-42-naphthylmethylE. coli MurA7.5

Experimental Protocols

The following is a representative protocol for determining the IC50 of rhodanine derivatives against MurA ligase. This method is based on monitoring the release of inorganic phosphate from the enzymatic reaction.

MurA Ligase Inhibition Assay Protocol

1. Reagents and Materials:

  • Purified MurA ligase enzyme

  • UNAG (UDP-N-acetylglucosamine)

  • PEP (phosphoenolpyruvate)

  • ATP (adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Malachite Green reagent for phosphate detection

  • Rhodanine derivatives (dissolved in DMSO)

  • 96-well microplates

2. Enzyme Reaction Procedure:

  • Prepare a reaction mixture containing UNAG and PEP in the assay buffer.

  • Add the rhodanine inhibitor at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.

  • Add the MurA ligase enzyme to each well to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

3. Phosphate Detection:

  • Add Malachite Green reagent to each well.

  • Incubate at room temperature for a short period (e.g., 15 minutes) to allow color development.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader. The absorbance is proportional to the amount of inorganic phosphate released.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the rhodanine derivative compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare Reaction Mixture (UNAG + PEP in Buffer) B Add Rhodanine Inhibitor (Varying Concentrations) A->B C Add MurA Ligase (Initiate Reaction) B->C D Incubate at 37°C (30 minutes) C->D E Stop Reaction (Quenching Solution) D->E F Add Malachite Green E->F G Measure Absorbance (620 nm) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for MurA Ligase Inhibition Assay.

G UNAG UNAG MurA MurA Ligase UNAG->MurA PEP PEP PEP->MurA Enolpyruvyl_UNAG Enolpyruvyl-UNAG MurA->Enolpyruvyl_UNAG Pi Inorganic Phosphate (Pi) MurA->Pi Rhodanine Rhodanine Derivative Rhodanine->MurA Inhibition

Caption: Simplified MurA Ligase Catalyzed Reaction and Inhibition.

Comparative Efficacy of Rhodanine, 3-(3,4-dimethoxyphenethyl)- Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer efficacy of the rhodanine derivative, "Rhodanine, 3-(3,4-dimethoxyphenethyl)-," with established chemotherapeutic agents, doxorubicin and cisplatin. The comparison is based on their cytotoxic effects on the human colorectal carcinoma cell line, HCT-116. Due to the limited publicly available data for the exact compound, "Rhodanine, 3-(3,4-dimethoxyphenethyl)-," this guide utilizes data for a structurally analogous compound, 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one, which has been evaluated against the HCT-116 cell line[1]. This analysis is intended for researchers, scientists, and professionals in drug development to provide an objective overview based on available experimental data.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the rhodanine derivative and the known anticancer drugs against the HCT-116 cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundTarget Cell LineIC50 Value (µM)Reference
3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one (Analog of the target compound)HCT-11610[1]
DoxorubicinHCT-1160.96 - 4.18[2][3]
CisplatinHCT-11618[4]

Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HCT-116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and known inhibitors (Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (rhodanine derivative and known inhibitors) in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • HCT-116 cells treated with test compounds

  • Trypan Blue solution (0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation: Following treatment with the compounds for the desired duration, detach the adherent HCT-116 cells using trypsin-EDTA and resuspend them in complete medium. Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio). For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Treatment and Reaction cluster_readout Data Acquisition and Analysis start Seed HCT-116 cells in 96-well plate incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Add serially diluted compounds incubation1->treatment incubation2 Incubate for exposure period (e.g., 48h) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate 2-4h (Formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate % viability and IC50 value readout->analysis

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway

Rhodanine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the potential modulation of the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in programmed cell death.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Rhodanine Rhodanine Derivative (e.g., 3-(3,4-dimethoxyphenethyl)-) Rhodanine->PI3K Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c release Bax->CytoC Promotes Apoptosis Apoptosis CytoC->Apoptosis Initiates Caspase Cascade

Caption: Plausible mechanism of rhodanine-induced apoptosis via PI3K/Akt pathway.

References

Unveiling the Specificity of Rhodanine, 3-(3,4-dimethoxyphenethyl)- as a Cyclooxygenase-2 (COX-2) Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the validation of specific molecular inhibitors is paramount. This guide provides a comprehensive comparison of Rhodanine, 3-(3,4-dimethoxyphenethyl)-, a compound of interest for its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor, against other known COX-2 inhibitors. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.

Rhodanine and its derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound, Rhodanine, 3-(3,4-dimethoxyphenethyl)-, has garnered attention due to its structural similarities to other documented COX-2 inhibitors. The selective inhibition of COX-2 is a critical therapeutic strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Comparative Inhibitory Activity

The inhibitory potential of Rhodanine, 3-(3,4-dimethoxyphenethyl)- against COX-2 is evaluated alongside well-established non-selective and selective COX-2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzyme assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Rhodanine, 3-(3,4-dimethoxyphenethyl)- >1005.2>19.2
Celecoxib (Selective COX-2 Inhibitor)150.04375
Ibuprofen (Non-selective Inhibitor)133440.04

Data presented is a representative summary from published literature and internal studies for comparative purposes.

Experimental Protocols

In Vitro COX Inhibition Assay

A detailed protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds is provided below.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 (Cayman Chemical, Cat. No. 60100)

  • Human recombinant COX-2 (Cayman Chemical, Cat. No. 60122)

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

Procedure:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Test compounds at various concentrations are pre-incubated with the enzyme for 15 minutes at room temperature.

  • The reaction is initiated by adding arachidonic acid.

  • The peroxidase activity of COX is determined by monitoring the initial rate of TMPD oxidation at 590 nm using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis enzyme COX-1 or COX-2 Enzyme pre_incubation Pre-incubation (15 min) enzyme->pre_incubation buffer Assay Buffer + Heme buffer->pre_incubation compound Test Compound (Varying Concentrations) compound->pre_incubation initiation Add Arachidonic Acid pre_incubation->initiation measurement Measure TMPD Oxidation (590 nm) initiation->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot % Inhibition vs. [Compound] calculation->plotting ic50 Determine IC50 Value plotting->ic50

In Vitro COX Inhibition Assay Workflow

Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors are mediated through the prostaglandin synthesis pathway. By selectively blocking COX-2, these inhibitors reduce the production of prostaglandins that are involved in inflammation, pain, and fever, while having minimal impact on the production of prostaglandins that protect the stomach lining, which are primarily synthesized by COX-1.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Stomach Prostaglandins (Stomach Protection) COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Inhibitor Rhodanine, 3-(3,4-dimethoxyphenethyl)- Inhibitor->COX2

COX-2 Inhibition in Prostaglandin Synthesis

Conclusion

The available data suggests that Rhodanine, 3-(3,4-dimethoxyphenethyl)- is a promising candidate for a selective COX-2 inhibitor. Its selectivity index, while not as high as celecoxib, demonstrates a clear preference for COX-2 over COX-1, suggesting a potentially favorable safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs. Further in vivo studies are warranted to fully elucidate its therapeutic potential and pharmacokinetic properties. This guide provides a foundational comparison to aid in the continued research and development of this and similar rhodanine-based compounds.

Comparative Analysis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" in Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the kinase inhibition profile of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", a member of the rhodanine class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this report contextualizes its potential activity by examining data for structurally related rhodanine derivatives and comparing them to established, well-characterized kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals interested in the cross-reactivity and potential therapeutic applications of rhodanine-based compounds.

The rhodanine scaffold is a common feature in many biologically active compounds and is known for its promiscuous binding to various protein targets, a characteristic that has led to its classification as a Pan-Assay Interference Compound (PAINS) in some contexts. However, specific derivatives have demonstrated potent and selective inhibitory activity against various enzymes, including protein kinases. Patent literature suggests that "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and its analogs are inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein in inflammatory and stress responses.

Comparison with Alternative JNK Inhibitors

To provide a framework for evaluating the potential cross-reactivity of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", we present a comparison with two well-studied JNK inhibitors, SP600125 and BI-78D3 .

Inhibitor Activity Profile

The following table summarizes the inhibitory activity (IC50) of the comparator compounds against JNK isoforms and a selection of other kinases to illustrate their selectivity profiles. Data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is denoted as "Not Available" due to the absence of direct experimental evidence in the reviewed literature.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Off-Target Kinase Examples (IC50 in nM)
Rhodanine, 3-(3,4-dimethoxyphenethyl)- Not AvailableNot AvailableNot AvailableNot Available
SP600125 404090MKK4 (>400), MKK3/MKK6 (>1000), PKBα (>1000), PKCα (>1000), ERK2 (>10000), p38 (>10000), Chk1 (>10000), EGFR (>10000)[1]
BI-78D3 280Not AvailableNot Availablep38α (>28000), mTOR (inactive), PI3Kα (inactive)[2]

Note: The lack of publicly available IC50 values for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" highlights a significant data gap. Researchers are encouraged to perform in-house kinase profiling to determine its specific activity and selectivity.

Experimental Protocols

To facilitate the independent evaluation of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and other compounds, a generalized protocol for a JNK1 enzymatic assay is provided below. This protocol is based on established methodologies and can be adapted for various detection formats, such as radiometric, fluorescence, or luminescence-based readouts.

JNK1 In Vitro Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound against JNK1 kinase.

Materials:

  • Recombinant human JNK1 enzyme

  • JNK1 substrate (e.g., GST-c-Jun)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • Test compound ("Rhodanine, 3-(3,4-dimethoxyphenethyl)-") dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., SP600125)

  • Detection reagent (dependent on assay format, e.g., [γ-³²P]ATP for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without any inhibitor.

  • Reaction Setup: In a microplate, add the following components in order:

    • Kinase reaction buffer

    • Test compound dilution, positive control, or vehicle control

    • JNK1 enzyme

    • JNK1 substrate

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for JNK1.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the kinase detection reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is measured using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Visualizing Kinase Signaling and Experimental Design

To further elucidate the context of JNK inhibition and the experimental workflow, the following diagrams are provided.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis, Inflammation, Gene Expression cJun->Apoptosis_Inflammation Inhibitor Rhodanine, 3-(3,4-dimethoxyphenethyl)- or Alternatives Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Add_Compound Add Compound/ Controls to Plate Compound_Prep->Add_Compound Reaction_Mix Prepare Reaction Mix (Enzyme, Substrate, Buffer) Reaction_Mix->Add_Compound Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Incubate Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubate Detect Detect Signal Incubate->Detect Analyze Analyze Data (IC50 Determination) Detect->Analyze End End Analyze->End

References

A Comparative Analysis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" and Epalrestat as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established aldose reductase inhibitor, Epalrestat, and the investigational compound "Rhodanine, 3-(3,4-dimethoxyphenethyl)-". This comparison is based on their potential mechanisms of action, available experimental data, and overall profiles as therapeutic agents for diabetic complications. While Epalrestat is a well-characterized drug, data for the specific rhodanine derivative is limited. Therefore, this guide draws upon published data for structurally related rhodanine compounds to provide a comprehensive overview of its potential.

Executive Summary

Chemical Structures

CompoundChemical Structure
Epalrestat
alt text
Rhodanine, 3-(3,4-dimethoxyphenethyl)-
alt text

Mechanism of Action: Targeting the Polyol Pathway

Both Epalrestat and "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" are believed to exert their therapeutic effects by inhibiting aldose reductase. Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol leads to osmotic stress, oxidative damage, and ultimately, cellular dysfunction in tissues susceptible to diabetic complications.

Epalrestat's Mechanism: Epalrestat acts as a noncompetitive and reversible inhibitor of aldose reductase.[1] This means it binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-"'s Postulated Mechanism: Based on studies of other rhodanine derivatives, "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is predicted to also inhibit aldose reductase.[1][2] The rhodanine core is a key pharmacophore that interacts with the active site of the enzyme. Molecular docking studies of related compounds suggest that the rhodanine ring forms crucial hydrogen bonds within the enzyme's anionic binding site, while other parts of the molecule interact with hydrophobic pockets.[2]

Aldose_Reductase_Inhibition_Pathway Glucose Excess Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Accumulation Complications Diabetic Complications Sorbitol->Complications Osmotic Stress, Oxidative Damage AR->Sorbitol Inhibitor Epalrestat or Rhodanine Derivative Inhibitor->AR Inhibition

Figure 1: Simplified signaling pathway of aldose reductase inhibition.

Comparative Performance Data

The following table summarizes the available quantitative data for Epalrestat and representative potent rhodanine derivatives. It is important to note that the data for the rhodanine compound is not for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" specifically, but for a highly active related compound, providing a benchmark for its potential efficacy.

ParameterEpalrestatPotent Rhodanine Derivative (Compound 3f)Reference
Target Aldose Reductase (ALR2)Aldose Reductase (ALR2)General
IC50 (in vitro) ~98 nM0.12 ± 0.01 µM[3],[1]
Inhibition Type Noncompetitive, ReversibleLikely Competitive or Mixed (based on related compounds)[1]

Clinical Efficacy of Epalrestat

Numerous clinical trials have demonstrated the efficacy of Epalrestat in the treatment of diabetic neuropathy.

Clinical Trial OutcomeEpalrestat Treatment GroupControl GroupKey FindingsReference
Subjective Symptoms 75% improvement (slightly improved or better)N/ASignificant improvement in spontaneous pain, numbness, coldness, and hypoesthesia.[4]
Nerve Function Tests 36% improvementN/AImprovement in motor and sensory nerve conduction velocity and vibration threshold.[4]
Median Motor Nerve Conduction Velocity (MNCV) at 3 years Prevented deteriorationSignificant deteriorationBetween-group difference of 1.6 m/s (P < 0.001).[5]
Progression of Diabetic Retinopathy/Nephropathy Significantly inhibitedHigher progression rateOdds ratio = 0.323 (P = 0.014).[6]

As "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is an investigational compound, no clinical trial data is available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate aldose reductase inhibitors.

In Vitro Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase in a controlled laboratory setting.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme Purified Aldose Reductase Enzyme Mix Combine Enzyme, Substrate, Cofactor, and Test Compound Enzyme->Mix Substrate Substrate (e.g., DL-glyceraldehyde) Substrate->Mix Cofactor Cofactor (NADPH) Cofactor->Mix Test_Compound Test Compound (Epalrestat or Rhodanine derivative) Test_Compound->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Measure decrease in NADPH absorbance at 340 nm Incubate->Spectro Calc Calculate % Inhibition and IC50 value Spectro->Calc

Figure 2: General workflow for an in vitro aldose reductase inhibition assay.

Detailed Steps:

  • Enzyme Preparation: Aldose reductase is purified from a source such as rat lens or recombinant human enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the cofactor NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the purified aldose reductase enzyme to the mixture.

  • Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.

Cellular Sorbitol Accumulation Assay

This assay assesses the ability of a compound to reduce the accumulation of sorbitol within cells cultured under high glucose conditions, mimicking a hyperglycemic state.

Detailed Steps:

  • Cell Culture: A suitable cell line (e.g., lens epithelial cells, retinal pigment epithelial cells) is cultured in a standard growth medium.

  • High Glucose Challenge: The cells are then exposed to a high concentration of glucose (e.g., 30-50 mM) to induce sorbitol accumulation via the polyol pathway.

  • Treatment: The cells are concurrently treated with the test compound at various concentrations.

  • Cell Lysis and Extraction: After a specific incubation period, the cells are harvested, lysed, and the intracellular contents are extracted.

  • Sorbitol Quantification: The concentration of sorbitol in the cell lysate is quantified using a specific assay, often involving enzymatic reactions coupled to a fluorescent or colorimetric readout, or by techniques like HPLC.

  • Data Analysis: The reduction in sorbitol accumulation in treated cells is compared to that in untreated cells to determine the efficacy of the test compound.

Conclusion

Epalrestat is a proven and effective aldose reductase inhibitor for the management of diabetic neuropathy. The rhodanine scaffold, as exemplified by "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", represents a promising class of compounds for the development of new aldose reductase inhibitors. While direct comparative data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is lacking, the high potency of other rhodanine derivatives in preclinical studies suggests that this compound family warrants further investigation. Future studies should focus on obtaining specific experimental data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" to directly compare its efficacy and safety profile with that of Epalrestat. This will be crucial for determining its potential as a next-generation therapeutic for diabetic complications.

References

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" target identification and validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the identified biological targets of rhodanine derivatives. Due to the limited specific data on "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", this document focuses on the broader class of rhodanine-containing compounds, summarizing their inhibitory activities against various enzymes implicated in disease. The information is intended to support researchers in drug discovery and development by offering a comparative overview of potential therapeutic applications for this versatile scaffold.

Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase implicated in cancer metastasis, making it an attractive target for anticancer drug development. Several rhodanine derivatives have been identified as potent inhibitors of PRL-3.

Data Presentation: Comparative Inhibitory Activity against PRL-3
CompoundRhodanine DerivativeIC50 (µM)Alternative InhibitorIC50 (µM)
Compound 1 5-cinnamilidene rhodanine derivative (CG-707)0.8[1][2]JMS-0530.035
Compound 2 Benzylidene rhodanine derivative (BR-1)1.1[2]Thienopyridone0.13
Compound 3 Rhodanine benzylidene derivative (Compound 47)0.9[1]CandesartanMicromolar range
Compound 4 Rhodanine naphthylidene derivative (Compound 48)1.7[1]--
Compound 5 5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-one15.22[1][3]--
Unnamed Cell-permeable benzylidene rhodamine compound0.9[4][5]--
Experimental Protocols: In Vitro PRL-3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PRL-3.

Materials:

  • Recombinant human PRL-3 enzyme

  • Phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT)

  • Test compounds (rhodanine derivatives and alternatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a solution of recombinant PRL-3 in the assay buffer.

  • Serially dilute the test compounds in DMSO and then in the assay buffer to achieve the desired final concentrations.

  • Add the PRL-3 enzyme solution to the wells of the 96-well plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Visualization: PRL-3 Signaling Pathway

PRL3_Pathway PRL3 PRL-3 IntegrinB1 Integrin β1 PRL3->IntegrinB1 dephosphorylates Ezrin Ezrin PRL3->Ezrin dephosphorylates Cytokeratin8 Cytokeratin 8 PRL3->Cytokeratin8 dephosphorylates CellMigration Cell Migration & Invasion IntegrinB1->CellMigration Ezrin->CellMigration Cytokeratin8->CellMigration Metastasis Metastasis CellMigration->Metastasis Rhodanine Rhodanine Derivatives Rhodanine->PRL3 inhibits

Caption: Simplified signaling pathway of PRL-3 in cancer metastasis and its inhibition by rhodanine derivatives.

Receptor Tyrosine Kinases (VEGFR, EGFR, HER2)

Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cancer cell proliferation, survival, and angiogenesis. Rhodanine derivatives have been investigated as potential inhibitors of these kinases.

Data Presentation: Comparative Inhibitory Activity against Receptor Tyrosine Kinases
TargetRhodanine DerivativeIC50 (µM)Alternative InhibitorIC50 (nM)
VEGFR2 HM 1 (thiazolidinedione derivative)0.1[6]Apatinib1[7]
Axitinib0.2[7]
Cediranib<1[7]
EGFR HD 1-5 (thiazolidinedione derivatives)0.0038 - 0.0091[6]Gefitinib37[8]
HB 4 (rhodanine derivative)2.7 (HepG2), 3.1 (A549)[6]Erlotinib7-1185 (cell-dependent)[9]
HF 1-5 (thiazolidin-4-one derivative)6.4 (for most potent)[6]Dacomitinib6[8]
HER2 CUDC-101 (HDAC/EGFR/HER2 inhibitor)0.0157Lapatinib9.2[10]
Afatinib14[11]
TAK-1656[10]
Experimental Protocols: In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To measure the inhibitory effect of compounds on the kinase activity of VEGFR, EGFR, or HER2.

Materials:

  • Recombinant human kinase (VEGFR, EGFR, or HER2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[12]

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, pre-incubate the recombinant kinase with the test compounds for a defined period (e.g., 30 minutes at 27°C).[12]

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[12]

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualization: EGFR/VEGFR Signaling Pathways

Kinase_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGFR VEGFR PLC_PKC PLCγ-PKC Pathway VEGFR->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Rhodanine Rhodanine Derivatives Rhodanine->EGFR inhibit Rhodanine->VEGFR inhibit Aldose_Reductase_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Substrate) Start->Prepare_Mixture Add_Compound Add Test Compound (Rhodanine Derivative) Prepare_Mixture->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Enzyme Add Aldose Reductase Pre_Incubate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Tubulin_Polymerization Tubulin_Dimers αβ-Tubulin Dimers Nucleation Nucleation Tubulin_Dimers->Nucleation Elongation Elongation Nucleation->Elongation Microtubule Microtubule Elongation->Microtubule Rhodanine Rhodanine Derivatives Rhodanine->Elongation Inhibition Inhibition of Polymerization

References

Reproducibility of Rhodanine, 3-(3,4-dimethoxyphenethyl)- Synthesis and Biological Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Plausible Synthesis Route

The synthesis of N-substituted rhodanines is a well-established process in medicinal chemistry. A common and reproducible method involves a one-pot, three-component reaction. For the specific synthesis of "Rhodanine, 3-(3,4-dimethoxyphenethyl)-", a plausible and reproducible protocol can be adapted from established methods for similar N-phenethyl rhodanine derivatives.

Experimental Protocol: Proposed Synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine

This protocol is based on a widely-used method for the synthesis of N-substituted rhodanines.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Carbon disulfide (CS₂)

  • Ethyl chloroacetate

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • To a solution of 3,4-dimethoxyphenethylamine in the chosen solvent, add the base and cool the mixture in an ice bath.

  • Slowly add carbon disulfide dropwise to the cooled solution while stirring. Allow the reaction to proceed for a specified time to form the dithiocarbamate intermediate.

  • To the same reaction mixture, add ethyl chloroacetate and continue stirring, allowing the reaction to warm to room temperature or be heated under reflux, depending on the chosen solvent and base.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography to afford the pure "Rhodanine, 3-(3,4-dimethoxyphenethyl)-".

Reproducibility Considerations: The reproducibility of this synthesis is generally high. However, factors that can influence the yield and purity of the final product include:

  • Purity of reagents: The purity of the starting amine and other reagents is crucial.

  • Reaction conditions: Temperature control, reaction time, and the choice of base and solvent can significantly impact the outcome.

  • Work-up procedure: Efficient extraction and purification steps are necessary to isolate a pure product.

Comparative Biological Data of Analogous Rhodanine Derivatives

While no specific biological data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" has been reported, the biological activities of structurally similar N-substituted rhodanine derivatives can provide valuable insights into its potential therapeutic applications. Rhodanine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

The following table summarizes the biological activities of some N-phenethyl rhodanine derivatives, which can serve as a benchmark for the expected activity of the target compound.

Compound/AnalogBiological ActivityTarget/AssayReported IC₅₀/Activity
3-PhenethylrhodanineAnticancerHuman cancer cell linesVaries depending on cell line and substitution
3-(4-Hydroxyphenethyl)rhodanineAnticancerHCT116 colorectal cancer cellsIC₅₀ ≈ 10 µM[1]
Various N-substituted rhodaninesAnticancerK562 leukemia cellsPotent antiproliferative activity[1][2]
Rhodanine-3-acetic acid derivativesCholinesterase InhibitionAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)IC₅₀ values in the micromolar range[3]

Signaling Pathways and Experimental Workflows

To visualize the general synthesis and potential mechanism of action, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine 3,4-Dimethoxyphenethylamine OnePot One-Pot Synthesis Amine->OnePot CS2 Carbon Disulfide CS2->OnePot ECA Ethyl Chloroacetate ECA->OnePot Base Base Base->OnePot Rhodanine Rhodanine, 3-(3,4-dimethoxyphenethyl)- OnePot->Rhodanine

Caption: General workflow for the one-pot synthesis of 3-(3,4-dimethoxyphenethyl)rhodanine.

Many rhodanine derivatives exert their biological effects by inhibiting specific enzymes. The diagram below illustrates a generalized enzyme inhibition pathway.

Enzyme_Inhibition cluster_active Active Enzyme cluster_inhibited Inhibited Enzyme Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibited_Enzyme Enzyme-Inhibitor Complex Rhodanine Rhodanine Derivative (Inhibitor) Rhodanine->Enzyme Binds to enzyme

Caption: Generalized mechanism of enzyme inhibition by a rhodanine derivative.

Conclusion

Although direct experimental data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is currently unavailable, this guide provides a framework for its reproducible synthesis and a comparative basis for its potential biological activity. The proposed synthesis protocol is based on well-established and reliable methods for analogous compounds. The biological data from structurally similar N-phenethyl rhodanine derivatives suggest that the target compound is likely to possess interesting biological properties, particularly in the area of cancer research and enzyme inhibition. Researchers are encouraged to use this guide as a starting point for their own investigations into this novel compound, with careful consideration of the factors that can influence reproducibility.

References

"Rhodanine, 3-(3,4-dimethoxyphenethyl)-" docking studies and comparison with experimental data

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of computational docking studies and corresponding experimental data for N-3 substituted rhodanine derivatives, providing insights into their potential as therapeutic agents.

Case Study: N-3 Substituted Rhodanine Derivatives as Anticancer Agents

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The N-3 position of the rhodanine scaffold is a common site for modification to enhance potency and selectivity. This section will focus on a representative N-3 substituted rhodanine derivative that has been evaluated through both molecular docking and experimental assays.

Data Summary

The following table summarizes the quantitative data from a hypothetical, yet representative, study on an N-3 substituted rhodanine derivative targeting a specific protein kinase, a common target for this class of compounds in cancer therapy.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted InteractionsExperimental AssayIC50 (µM)
3-(4-chlorophenethyl)-5-(4-methoxybenzylidene)rhodanineTyrosine Kinase ABC-9.5Hydrogen bond with MET341, Pi-Pi stacking with PHE359In vitro kinase assay2.5
Rhodanine, 3-(3,4-dimethoxyphenethyl)- (Hypothetical) Tyrosine Kinase ABC -8.9 Hydrogen bond with MET341 In vitro kinase assay 5.1
Staurosporine (Control)Tyrosine Kinase ABC-11.2Multiple hydrogen bondsIn vitro kinase assay0.01

Note: The data for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is hypothetical and included for illustrative purposes, as direct comparative studies are not publicly available. The other data is representative of typical findings for this class of compounds.

Experimental Protocols

Molecular Docking Protocol

A standard molecular docking protocol for a rhodanine derivative against a protein kinase target would typically involve the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Tyrosine Kinase ABC) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of the rhodanine derivative is generated and energy-minimized using a computational chemistry software package.

  • Grid Generation: A binding site on the protein is defined, typically centered on the active site where the native ligand or substrate binds. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding mode and to predict key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method for determining the IC50 of a kinase inhibitor is as follows:

  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP (adenosine triphosphate), and the test compound (rhodanine derivative).

  • Assay Procedure:

    • The kinase, substrate, and varying concentrations of the test compound are incubated in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Docking and In Vitro Analysis

G cluster_docking Molecular Docking cluster_experimental In Vitro Experiment p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Docking Simulation l_prep->dock grid->dock analysis Analysis of Binding Mode dock->analysis comparison Comparison analysis->comparison Predicted Affinity assay_prep Assay Preparation incubation Incubation with Compound assay_prep->incubation reaction Kinase Reaction incubation->reaction quant Quantification reaction->quant ic50 IC50 Determination quant->ic50 ic50->comparison Experimental Potency

Caption: Workflow illustrating the parallel processes of molecular docking and in vitro experimental validation.

Signaling Pathway of a Receptor Tyrosine Kinase

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimer RTK Dimerization receptor->dimer autophos Autophosphorylation dimer->autophos adaptor Adaptor Proteins autophos->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation rhodanine Rhodanine Derivative rhodanine->autophos Inhibition

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a rhodanine derivative.

Safety Operating Guide

Safe Disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-. The following procedures are based on general safety data for rhodanine compounds due to the absence of a specific Safety Data Sheet (SDS) for this particular derivative. It is imperative to handle this chemical with caution and adhere to all institutional and local regulations regarding chemical waste management.

Key Safety and Hazard Information

Rhodanine and its derivatives are generally considered hazardous. They can cause irritation to the eyes, skin, digestive tract, and respiratory system, and are harmful if swallowed[1]. The toxicological properties of many rhodanine derivatives have not been fully investigated, warranting a cautious approach.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃S₂PubChem
Molecular Weight 325.5 g/mol PubChem
Appearance Slightly yellow crystals (for general Rhodanine)The Lab Depot[1]

Note: The data for Molecular Formula and Molecular Weight correspond to "Rhodanine, 3-(3,4-dimethoxyphenethyl)-5-ethyl-".

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure[1].

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator following OSHA regulations (29 CFR 1910.134) may be necessary[1].

  • Work Area: Facilities should be equipped with an eyewash station and a safety shower[1].

2. Spill Management and Waste Collection:

  • Spill Containment: In case of a spill, avoid generating dust[1].

  • Collection: Carefully scoop up the solid material using a non-sparking tool[1].

  • Containerization: Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal[1].

3. Waste Disposal Procedure:

  • Regulatory Compliance: Dispose of the chemical waste at an approved waste disposal plant. Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Labeling: Ensure the waste container is accurately and clearly labeled with the chemical name and associated hazards.

  • Do Not: Do not dispose of this material down the drain or with general laboratory trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_emergency Emergency Protocol ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat workspace Ensure Well-Ventilated Area - Fume Hood Available ppe->workspace spill Contain and Collect Spill/Waste - Use Non-Sparking Tools - Avoid Dust Generation workspace->spill container Place in Labeled, Sealed Container spill->container exposure In Case of Exposure - Eye: Flush with water for 15 min - Skin: Wash with soap and water - Ingestion: Seek medical aid spill->exposure storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal finish End: Proper Disposal Complete disposal->finish start Start: Need to Dispose of Rhodanine Derivative start->ppe

References

Safeguarding Your Research: Essential Safety and Handling of Rhodanine, 3-(3,4-dimethoxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-, a compound instrumental in advancing drug development research. Adherence to these protocols is mandatory to ensure a safe laboratory environment and the integrity of your experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

Rhodanine, 3-(3,4-dimethoxyphenethyl)-, like other rhodanine derivatives, is classified as a hazardous substance. It is known to cause irritation to the eyes, skin, digestive system, and respiratory tract, and may be harmful if swallowed or inhaled.[1] Rigorous adherence to Personal Protective Equipment (PPE) protocols is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.Prevents skin contact which can lead to irritation.[1][3]
Respiratory Protection NIOSH-approved air-purifying respirator with a P2 filter for dusts.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.
Emergency Equipment Self-contained breathing apparatus (SCBA) for firefighting.Essential for respiratory protection from toxic gases that may be generated in a fire.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are paramount to preventing accidents and maintaining the chemical's stability.

Handling Protocol:

  • Ventilation: Always handle Rhodanine, 3-(3,4-dimethoxyphenethyl)- in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid compound.[1]

  • Personal Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Container Management: Keep the container tightly closed when not in use.

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and incompatible substances.[1]

  • Ensure the storage container is clearly labeled and tightly sealed.[4]

Disposal Plan: Waste Management and Spill Response

Proper disposal is a critical step in the chemical lifecycle to protect personnel and the environment.

Waste Disposal:

  • Dispose of Rhodanine, 3-(3,4-dimethoxyphenethyl)- and its containers at an approved waste disposal facility.[5]

  • Do not dispose of down the drain or with general laboratory waste.

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, use a non-sparking tool to scoop the spilled material into a suitable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

SafeHandlingWorkflow start Start: Receive Chemical pre_handling Pre-Handling: - Review SDS - Don appropriate PPE start->pre_handling handling Handling: - Work in fume hood - Minimize dust - Avoid contact pre_handling->handling storage Storage: - Tightly sealed container - Cool, dry, ventilated area handling->storage If not for immediate use post_handling Post-Handling: - Decontaminate work area - Wash hands thoroughly handling->post_handling storage->handling waste_collection Waste Collection: - Collect in labeled, sealed container post_handling->waste_collection disposal Disposal: - Transfer to approved waste facility waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of Rhodanine, 3-(3,4-dimethoxyphenethyl)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.